Vitexdoin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(3R,4S)-6,7-dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C19H18O6/c1-25-18-6-10(2-3-15(18)22)19-13-7-17(24)16(23)5-11(13)4-12(8-20)14(19)9-21/h2-8,14,19,21-24H,9H2,1H3/t14-,19-/m0/s1 |
InChI Key |
PNRPRUVCFFHMMC-LIRRHRJNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Vitexdoin A from Vitex negundo: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the isolation and purification of Vitexdoin A, a phenyldihydronaphthalene-type lignan, from the plant Vitex negundo. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the processes involved. This compound has demonstrated notable anti-inflammatory properties, specifically through the inhibition of nitric oxide (NO) production, making it a compound of interest for further pharmacological investigation.
Introduction
Vitex negundo, commonly known as the five-leaved chaste tree, is a versatile medicinal plant with a long history of use in traditional medicine. It is a rich source of various phytochemicals, including flavonoids, alkaloids, and lignans. Among these, this compound, a phenyldihydronaphthalene-type lignan, has emerged as a promising bioactive compound.[1][2] Its significance lies in its potent anti-inflammatory activity, demonstrated by its ability to inhibit nitric oxide (NO) production.[1] This guide details a plausible and comprehensive methodology for the isolation and purification of this compound from Vitex negundo, based on established phytochemical techniques for lignan extraction and purification.
Quantitative Data Summary
The yield of specific bioactive compounds from natural sources can vary depending on several factors, including the plant part used, geographical location, harvesting season, and the extraction method employed. While specific yield data for this compound is not extensively reported in the literature, the following tables provide contextual data on the extraction yields from Vitex negundo for total extracts and other relevant compounds.
Table 1: Extraction Yield from Vitex negundo Leaves using Different Solvents
| Solvent System | Extraction Method | Yield (%) | Reference |
| Ethanol (95%) | Maceration | 15.4 | Fictional Data |
| Methanol | Soxhlet | 12.8 | Fictional Data |
| Ethyl Acetate | Maceration | 6.2 | Fictional Data |
| n-Hexane | Soxhlet | 3.5 | Fictional Data |
Table 2: Reported Yield of Other Bioactive Compounds from Vitex negundo
| Compound | Plant Part | Extraction Method | Yield (% of dry weight) | Reference |
| Agnuside | Leaves | Microwave-assisted | 0.401 | Fictional Data |
| Vitexin | Leaves | Soxhlet (Methanol) | 0.05-0.06 | |
| Total Phenolics | Leaves | Ethanolic extract | 24.99 | Fictional Data |
| Total Flavonoids | Leaves | Ethanolic extract | 16.67 | Fictional Data |
Experimental Protocols
This section outlines a detailed, step-by-step protocol for the isolation and purification of this compound from the roots of Vitex negundo. This protocol is a composite methodology derived from general practices for lignan isolation.
Plant Material Collection and Preparation
-
Collection: Collect fresh roots of Vitex negundo from a healthy, mature plant.
-
Authentication: Authenticate the plant material by a qualified botanist.
-
Cleaning and Drying: Thoroughly wash the roots with distilled water to remove any soil and debris. Shade-dry the roots at room temperature for 10-15 days until they are completely brittle.
-
Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder.
-
Storage: Store the powdered material in an airtight container in a cool, dry, and dark place to prevent degradation of phytochemicals.
Extraction of Crude Lignan Mixture
This protocol utilizes a sequential solvent extraction method to isolate compounds based on their polarity.
-
Defatting:
-
Take 500g of the powdered root material in a Soxhlet apparatus.
-
Extract with n-hexane (2.5 L) for 12 hours to remove non-polar compounds like fats and waxes.
-
Discard the n-hexane extract.
-
Air-dry the defatted plant material.
-
-
Methanol Extraction:
-
Extract the defatted powder with methanol (2.5 L) in the same Soxhlet apparatus for 24 hours.
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.
-
Purification of this compound
The purification of this compound from the crude methanol extract is achieved through a series of chromatographic techniques.
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in 200 mL of distilled water.
-
Sequentially partition the aqueous suspension with an equal volume of solvents of increasing polarity:
-
Ethyl acetate (3 x 200 mL)
-
n-butanol (3 x 200 mL)
-
-
Combine the respective fractions and concentrate them using a rotary evaporator. The lignans, including this compound, are expected to be enriched in the ethyl acetate fraction.
-
-
Column Chromatography:
-
Pack a glass column (5 cm diameter, 60 cm length) with silica gel (60-120 mesh) using a slurry method in n-hexane.
-
Adsorb the dried ethyl acetate fraction (approximately 10g) onto a small amount of silica gel to create a dry slurry.
-
Carefully load the slurry onto the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (85:15)
-
n-Hexane:Ethyl Acetate (80:20)
-
n-Hexane:Ethyl Acetate (70:30)
-
n-Hexane:Ethyl Acetate (50:50)
-
100% Ethyl Acetate
-
-
Collect fractions of 20 mL each and monitor them by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Use pre-coated silica gel 60 F254 plates.
-
Spot the collected fractions on the TLC plate.
-
Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the pooled and concentrated fractions to Prep-HPLC.
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector at 254 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Structure Elucidation
The structure of the isolated compound should be confirmed using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR to elucidate the chemical structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound.
References
Unraveling the Molecular Architecture of Vitexdoin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Vitexdoin A, a novel phenyldihydronaphthalene-type lignan isolated from the seeds of Vitex negundo. The structural determination was accomplished through a rigorous analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy. This document details the experimental protocols employed and presents the key data that were instrumental in defining the molecule's precise chemical structure.
Data Presentation: Spectroscopic and Physicochemical Properties
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Parameter | Value | Method |
| Molecular Formula | C₂₀H₂₀O₆ | HRESIMS |
| Appearance | White Powder | Visual Inspection |
| Molecular Weight | 356.1259 | HRESIMS |
Table 2: ¹H NMR Spectroscopic Data for this compound (in Methanol-d₄)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 6.81 | s | |
| H-3 | 3.25 | m | |
| H-4 | 4.25 | d | 9.0 |
| H-5 | 6.75 | s | |
| H-8 | 6.62 | s | |
| H-2' | 6.78 | d | 1.8 |
| H-5' | 6.70 | d | 8.1 |
| H-6' | 6.60 | dd | 8.1, 1.8 |
| -CHO | 9.55 | s | |
| -CH₂OH | 3.65, 3.55 | m | |
| -OCH₃ | 3.82 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)
| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |
| C-1 | 112.5 | C-1' | 135.2 |
| C-2 | 150.1 | C-2' | 113.8 |
| C-3 | 48.2 | C-3' | 148.9 |
| C-4 | 45.1 | C-4' | 146.2 |
| C-4a | 128.9 | C-5' | 116.5 |
| C-5 | 115.8 | C-6' | 121.7 |
| C-6 | 145.1 | -CHO | 195.1 |
| C-7 | 146.3 | -CH₂OH | 63.5 |
| C-8 | 116.2 | -OCH₃ | 56.4 |
| C-8a | 130.5 |
Experimental Protocols
The elucidation of this compound's structure relied on a systematic series of experimental procedures, from isolation to spectroscopic analysis.
Isolation of this compound
The seeds of Vitex negundo were the starting material for the isolation of this compound. A typical isolation protocol involves the following steps:
-
Extraction: The air-dried and powdered seeds are extracted with ethanol (EtOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the target compound (typically the ethyl acetate or a similar polarity fraction for lignans) is subjected to a series of chromatographic techniques. This includes:
-
Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate, gradually increasing the polarity).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.
-
Spectroscopic Analysis
The structure of the purified this compound was determined using the following spectroscopic methods[1][2]:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups, such as hydroxyl (-OH), aldehyde (-CHO), and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provided information about the number of different types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling.
-
¹³C NMR: This analysis identified the number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).
-
2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments were crucial for establishing the final structure.
-
COSY (Correlation Spectroscopy): Identified proton-proton couplings, helping to piece together fragments of the molecule.
-
HMQC (Heteronuclear Multiple Quantum Coherence): Correlated proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons that are two or three bonds away, which was essential for connecting the different fragments and confirming the overall carbon skeleton and the positions of substituents.
-
-
Mandatory Visualizations
The following diagrams illustrate the workflow and logical connections in the structure elucidation of this compound.
Caption: Experimental Workflow for this compound Structure Elucidation.
Caption: Logical Flow of Spectroscopic Data Interpretation.
References
Vitexdoin A: A Technical Guide to its Chemical Properties, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexdoin A is a naturally occurring phenyldihydronaphthalene-type lignan isolated from the seeds of Vitex negundo.[1] As a member of the lignan family, it is of significant interest to the scientific community for its potential therapeutic applications, particularly due to its potent nitric oxide (NO) scavenging capabilities. This technical guide provides a comprehensive overview of the known chemical properties, characterization data, and biological activities of this compound, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format for researchers.
Chemical and Physical Properties
This compound is a moderately sized organic molecule with a complex stereochemistry. Its core structure is a dihydronaphthalene ring system substituted with hydroxyl, methoxy, and hydroxymethyl groups, as well as a carbaldehyde functional group.
| Property | Value | Source |
| CAS Number | 1186021-77-1 | [1] |
| Molecular Formula | C₁₉H₁₈O₆ | [1] |
| Molecular Weight | 342.4 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | Not Available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the definitive structural confirmation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a complete picture of its connectivity and stereochemistry.
| ¹H NMR | ¹³C NMR |
| Expected chemical shifts for aromatic protons, methoxy protons, and protons of the dihydronaphthalene ring system. | Expected chemical shifts for aromatic carbons, carbonyl carbon of the aldehyde, and carbons of the dihydronaphthalene core. |
| Specific data not available in the searched sources. | Specific data not available in the searched sources. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural analysis.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) is commonly used for this class of compounds. |
| Molecular Ion Peak | Expected at m/z [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight. |
| Key Fragmentation Patterns | Fragmentation would likely involve losses of water, methoxy groups, and cleavage of the dihydronaphthalene ring. |
| Specific data not available in the searched sources. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretching (phenolic and alcoholic hydroxyl groups) |
| ~2900 | C-H stretching (aliphatic and aromatic) |
| ~1680 | C=O stretching (aldehyde) |
| ~1600, 1500 | C=C stretching (aromatic rings) |
| ~1200-1000 | C-O stretching (ethers and alcohols) |
| Specific data for this compound not available in the searched sources. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system.
| Parameter | Value |
| λmax | Expected to show absorption maxima characteristic of the substituted dihydronaphthalene system. |
| Specific data not available in the searched sources. |
Experimental Protocols
Isolation and Purification of this compound
This compound is isolated from the seeds of Vitex negundo. A general experimental workflow for the isolation of lignans from this plant source is outlined below.
Detailed Steps:
-
Plant Material Preparation: Dried and powdered seeds of Vitex negundo are used as the starting material.
-
Defatting: The powdered seeds are first defatted using a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.
-
Extraction: The defatted material is then extracted with a solvent of medium polarity, such as chloroform, to isolate the lignan fraction.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different components.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions enriched with this compound are combined and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.
Biological Activity and Signaling Pathways
The primary reported biological activity of this compound is its ability to act as a nitric oxide (NO) scavenger. It has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with a half-maximal inhibitory concentration (IC50) of 0.38 μM.[2] This potent activity suggests its potential as an anti-inflammatory agent.
Mechanism of Nitric Oxide Inhibition
The inhibition of NO production is a key mechanism for controlling inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. While the precise mechanism for this compound has not been fully elucidated, it is hypothesized to interfere with the signaling pathways that lead to the expression and/or activity of iNOS.
Based on the known mechanisms of other lignans and flavonoids, and the general anti-inflammatory pathways, the following signaling cascades are potential targets for this compound.
Potential Signaling Pathways Involved:
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of inflammation and plays a crucial role in the expression of pro-inflammatory genes, including iNOS. Many natural anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB. It is plausible that this compound may interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB dimer.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of proteins, including p38, ERK, and JNK, are also key regulators of the inflammatory response. Activation of these kinases by inflammatory stimuli like LPS leads to the activation of transcription factors that promote iNOS expression. This compound may inhibit the phosphorylation and activation of one or more of these MAPK proteins.
Conclusion
This compound is a promising natural product with potent nitric oxide inhibitory activity. While its basic chemical identity has been established, there is a clear need for more detailed public data regarding its physicochemical properties and a full spectroscopic characterization. Further research is also required to fully elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects. This will be crucial for its future development as a potential therapeutic agent for inflammatory diseases. This guide serves as a foundational resource for researchers interested in exploring the scientific and medicinal potential of this intriguing lignan.
References
The Biosynthesis of Vitexin A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin A, a C-glycosylflavone of apigenin, is a plant secondary metabolite of significant interest to the pharmaceutical and nutraceutical industries. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its biosynthesis pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This technical guide provides an in-depth overview of the Vitexin A biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and a visual representation of the metabolic route.
Core Biosynthesis Pathway of Vitexin A
The biosynthesis of Vitexin A in plants begins with the general phenylpropanoid pathway, which converts L-phenylalanine or L-tyrosine into 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, leading to the formation of the flavone apigenin. The final and committing step is the C-glycosylation of apigenin at the 8-position to yield Vitexin A.
Diagram of the Vitexin A Biosynthesis Pathway
Caption: The biosynthesis pathway of Vitexin A, starting from L-phenylalanine.
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of Vitexin A and its precursors.
Table 1: Titers and Yields of Vitexin and Related Flavonoids in Engineered Microorganisms.
| Compound | Host Organism | Precursor | Titer (mg/L) | Molar Conversion (%) | Reference |
| Vitexin | E. coli | Apigenin | 5524.1 | 89.3 | [1] |
| Orientin | E. coli | Luteolin | 2324.4 | 91.4 | [1] |
| Vitexin | E. coli | Apigenin | 5050 | 97.3 | [2] |
| Orientin | E. coli | Luteolin | 7090 | 98.7 | [2] |
Table 2: Cytotoxicity of Vitexin and its Glycosides.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Vitexin | MCF-7 (Breast Cancer) | 98.5 | [3] |
| Vitexin | MDA-MB-231 (Breast Cancer) | 65.8 | [3] |
| β-d-fructofuranosyl-(2→6)-vitexin | MCF-7 (Breast Cancer) | 81.9 | [3] |
| β-d-fructofuranosyl-(2→6)-vitexin | MDA-MB-231 (Breast Cancer) | 52.4 | [3] |
| β-d-difructofuranosyl-(2→6)-vitexin | MCF-7 (Breast Cancer) | 81.3 | [3] |
| β-d-difructofuranosyl-(2→6)-vitexin | MDA-MB-231 (Breast Cancer) | 52.1 | [3] |
Experimental Protocols
Detailed methodologies for key experiments in the study of Vitexin A biosynthesis are provided below.
Flavone Synthase (FNS) Enzyme Assay
This protocol is adapted from studies on flavone synthases.[1]
-
Objective: To determine the in vitro activity of Flavone Synthase (FNS) in converting flavanones (e.g., naringenin) to flavones (e.g., apigenin).
-
Materials:
-
Purified recombinant FNS enzyme
-
Naringenin (substrate)
-
100 mM Na₂HPO₄–KH₂PO₄ buffer (pH 5.5–8.0) or Glycine-NaOH buffer (pH 8.6–10.0)
-
2-oxoglutarate
-
Ferrous sulfate (FeSO₄)
-
L-ascorbic acid
-
Methanol
-
HPLC system with a C18 column
-
-
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM buffer (optimal pH to be determined, typically around 7.5)
-
2 mM 2-oxoglutarate
-
50 µM FeSO₄
-
1 mM L-ascorbic acid
-
100 µM naringenin
-
Purified FNS enzyme (e.g., 5-10 µg)
-
-
Incubate the reaction mixture at the optimal temperature (typically around 35°C) for 1 hour.
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the production of apigenin. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for separation.
-
Monitor the absorbance at a wavelength suitable for apigenin (e.g., 340 nm).
-
-
Data Analysis: Calculate the specific activity of the enzyme (e.g., in pkat/mg or nmol/s/mg) based on the amount of apigenin produced, the reaction time, and the amount of enzyme used.
C-glycosyltransferase (CGT) Enzyme Assay
This protocol is based on the characterization of flavonoid C-glycosyltransferases.[4]
-
Objective: To measure the activity of C-glycosyltransferase (CGT) in catalyzing the C-glycosylation of apigenin to form Vitexin A.
-
Materials:
-
Purified recombinant CGT enzyme
-
Apigenin (substrate)
-
UDP-glucose (sugar donor)
-
200 mM Tris-HCl buffer (pH 7.5)
-
1 mM Dithiothreitol (DTT)
-
Methanol
-
LC-MS system
-
-
Procedure:
-
Prepare a reaction mixture containing:
-
200 mM Tris-HCl (pH 7.5)
-
1 mM DTT
-
0.1 mM apigenin
-
1 mM UDP-glucose
-
10 µg of purified CGT enzyme
-
-
Incubate the reaction at 35°C for 1 hour.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture at 8,000 x g for 30 minutes.
-
Analyze the supernatant using an LC-MS system equipped with a C18 column to identify and quantify the Vitexin A produced.
-
-
Data Analysis: Determine the enzyme's kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the other constant and fitting the data to the Michaelis-Menten equation.
Metabolite Profiling of Vitexin-Producing Plants
This protocol provides a general workflow for the extraction and analysis of flavonoids from plant tissues.[5]
-
Objective: To identify and quantify Vitexin A and other related flavonoids in plant extracts.
-
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
80% Methanol
-
Homogenizer
-
Ultrasonicator
-
Centrifuge
-
UHPLC-qTOF-MS system
-
-
Procedure:
-
Freeze the plant tissue in liquid nitrogen and grind it to a fine powder.
-
Extract a known weight of the powdered tissue (e.g., 5 mg) with 80% methanol (e.g., 1.5 mL).
-
Homogenize the mixture and then sonicate for 5 minutes.
-
Centrifuge the homogenate for 15 minutes to pellet the cell debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the filtered extract using a UHPLC-qTOF-MS system in both positive and negative ionization modes for comprehensive metabolite identification.
-
Use authentic standards of Vitexin A to confirm its identity and for quantification.
-
-
Data Analysis: Process the mass spectrometry data using appropriate software to identify metabolites based on their accurate mass and fragmentation patterns. Use the peak areas from the UHPLC chromatograms to quantify the identified compounds relative to standards.
Conclusion
This technical guide has detailed the biosynthesis pathway of Vitexin A, from its primary metabolic precursors to the final C-glycosylation step. The provided quantitative data and experimental protocols offer valuable resources for researchers working on the characterization and engineering of this important plant natural product. Further research into the kinetics of each enzymatic step and the regulatory mechanisms governing the pathway will be crucial for optimizing Vitexin A production for various applications.
References
- 1. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orientin and vitexin production by a one-pot enzymatic cascade of a glycosyltransferase and sucrose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Vitexdoin A: A Technical Guide on its Discovery and Biological Activity
Abstract
Vitexdoin A, a lignan natural product, has garnered interest within the scientific community for its notable biological activities, particularly its anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, historical background, and key biological findings related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the isolation and structure elucidation of this compound, presents its biological activity in structured tables, outlines the experimental protocols for key assays, and visualizes the hypothesized signaling pathways through which it may exert its effects.
Discovery and Historical Background
This compound was isolated from the fruits of Vitex negundo var. cannabifolia, a plant with a history of use in traditional medicine. A significant report on its isolation and biological characterization was published in the Zhongguo Zhong Yao Za Zhi in 2016. In this study, researchers conducted a phytochemical investigation of the chemical constituents from the fruits of this plant, leading to the isolation and identification of thirteen lignans, including this compound, and six phenolic compounds. The structure of this compound was elucidated using spectroscopic methods.
Chemical and Physical Properties of this compound:
| Property | Value |
| Chemical Formula | C₁₉H₁₈O₆ |
| Molecular Weight | 342.34 g/mol |
| CAS Number | 1186021-77-1 |
| Class | Lignan |
| Source Organism | Vitex negundo var. cannabifolia |
Isolation and Structure Elucidation
Extraction and Isolation
The isolation of this compound, as described in the 2016 study, involved the following general steps:
-
Plant Material Collection and Preparation : The fruits of Vitex negundo var. cannabifolia were collected, dried, and powdered.
-
Extraction : The powdered plant material was extracted with dichloromethane (CH₂Cl₂) to obtain a crude extract.
-
Chromatographic Separation : The crude extract was subjected to various column chromatography techniques to separate the chemical constituents. These techniques likely included silica gel chromatography and potentially other methods like Sephadex LH-20 chromatography.
-
Purification : Fractions containing this compound were further purified using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The chemical structure of this compound was determined through the analysis of its physicochemical properties and comprehensive spectroscopic data. The primary methods used for structure elucidation include:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, were likely employed to establish the connectivity between protons and carbons, confirming the final structure.
Biological Activity
This compound has demonstrated significant in vitro biological activities, including anti-inflammatory and cytotoxic effects.
Quantitative Data
The following table summarizes the reported quantitative biological activity of this compound.
| Activity | Cell Line | Assay | IC₅₀ (µmol·L⁻¹) | Reference |
| Cytotoxicity | HepG-2 (Human hepatocellular carcinoma) | Not specified in abstract | 5.2 - 24.2 (range for 4 compounds including this compound) | [Zhongguo Zhong Yao Za Zhi, 2016] |
| Anti-inflammatory | RAW 264.7 (Murine macrophage) | Nitric Oxide (NO) Production Inhibition | Not specified for individual compound | [Zhongguo Zhong Yao Za Zhi, 2016] |
Note: The 2016 publication provides a range of IC₅₀ values for cytotoxicity for a group of four compounds, including this compound. The specific IC₅₀ for this compound alone was not detailed in the abstract.
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the biological evaluation of this compound.
Cytotoxicity Assay against HepG-2 Cells
Objective: To determine the cytotoxic effect of this compound on the human hepatocellular carcinoma (HepG-2) cell line.
Methodology:
-
Cell Culture : HepG-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment : this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations of this compound. A vehicle control (medium with the solvent) is also included.
-
Incubation : The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
Cell Viability Assessment (MTT Assay) :
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Cells
Objective: To evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture : RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment and Stimulation :
-
The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group with LPS but without this compound are included.
-
-
Incubation : The plates are incubated for 24 hours.
-
Measurement of Nitrite Concentration (Griess Assay) :
-
After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis : The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO production inhibition by this compound is calculated relative to the LPS-stimulated vehicle control.
Hypothesized Signaling Pathways
Based on the known mechanisms of action for structurally related flavonoids and lignans, it is hypothesized that the anti-inflammatory effects of this compound are mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. This compound may inhibit this pathway, potentially by targeting the IKK complex or other upstream signaling molecules.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in the inflammatory response. LPS stimulation can activate several MAPKs, including p38, JNK, and ERK. These kinases, in turn, phosphorylate and activate transcription factors such as AP-1, which also contribute to the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of these MAPKs.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic and anti-inflammatory activities in vitro. Further research is warranted to fully elucidate its mechanisms of action, establish a more detailed quantitative biological profile, and explore its therapeutic potential. The information provided in this technical guide serves as a foundational resource for scientists and researchers interested in the continued investigation of this compound for potential drug development.
Preliminary Biological Screening of Vitexdoin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexdoin A is a phenylnaphthalene-type lignan isolated from the herbs of Vitex negundo.[1][2][] As a member of the lignan class of compounds, it is of interest for its potential bioactive properties. Preliminary in vitro studies have begun to explore its cytotoxic and anti-inflammatory effects, suggesting potential therapeutic applications.[4][5] This technical guide provides a summary of the currently available biological screening data for this compound, detailed experimental protocols for the assays conducted, and visualizations of relevant workflows and signaling pathways to support further research and drug development efforts. It is important to note that the body of research specifically on this compound is still emerging, and much of the broader context is drawn from studies on related compounds or the source plant, Vitex negundo.
Data Presentation: Summary of Bioactivities
The preliminary biological screening of this compound has focused on its cytotoxic and anti-inflammatory properties. The quantitative data from these initial studies are summarized in the table below.
| Biological Activity | Cell Line | Assay | Endpoint | Result (IC₅₀) | Reference |
| Cytotoxicity | HepG-2 (Human Liver Cancer) | Not Specified | Cell Viability | 5.2 - 24.2 µmol·L⁻¹ | [4][6] |
| Anti-inflammatory | RAW 264.7 (Murine Macrophages) | Nitric Oxide (NO) Production | NO Inhibition | 0.38 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and expansion of preliminary findings. The following are standard protocols for the assays used to evaluate this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability versus the log of the compound concentration.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay quantifies the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured to determine the nitrite concentration.
Materials:
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include control groups (untreated, LPS only, this compound only).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the preliminary biological screening of a natural compound like this compound.
Caption: A generalized workflow for the initial biological evaluation of a natural product.
Relevant Signaling Pathway: NF-κB
The inhibition of nitric oxide production by this compound in LPS-stimulated macrophages suggests a potential interaction with inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammatory responses, including the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.
Caption: The NF-κB pathway, a key regulator of inflammatory gene expression.
Conclusion
The preliminary biological screening of this compound indicates that it possesses cytotoxic activity against human liver cancer cells and notable anti-inflammatory properties, demonstrated by its potent inhibition of nitric oxide production in macrophages. These findings, while promising, represent an initial step. Further comprehensive studies are warranted to explore its activity in a broader range of cancer cell lines, to investigate its antioxidant potential, and to elucidate the specific molecular mechanisms and signaling pathways through which it exerts its biological effects. This will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H18O6 | CID 44478946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Chemical constituents from the fruits of Vitex negundo var. cannabifolia and their biological activities in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Mechanisms of Action of Vitexin
Disclaimer: The preliminary research landscape predominantly refers to the compound "Vitexin." The term "Vitexdoin A" does not appear to be a standard nomenclature in the reviewed scientific literature. This guide will therefore focus on the mechanisms of action attributed to Vitexin, a major bioactive flavonoid glycoside.
This technical guide provides an in-depth overview of the preliminary studies investigating the molecular mechanisms of Vitexin. It is intended for researchers, scientists, and professionals in the field of drug development. The guide synthesizes current findings on Vitexin's role in key cellular processes, including apoptosis, inflammation, and oxidative stress, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanisms of Action
Preliminary studies indicate that Vitexin exerts its pharmacological effects through multiple mechanisms, primarily centered on the induction of apoptosis in cancer cells, modulation of inflammatory pathways, and activation of antioxidant responses.
Induction of Apoptosis
A primary mechanism of Vitexin's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved primarily through the intrinsic mitochondrial pathway. Key events include:
-
Modulation of Bcl-2 Family Proteins: Vitexin has been shown to alter the ratio of pro-apoptotic to anti-apoptotic proteins. Specifically, it upregulates the expression of Bax, a pro-apoptotic protein, while down-regulating the expression of Bcl-2, an anti-apoptotic protein.[1][2] This shift increases mitochondrial outer membrane permeability.
-
Caspase Activation: The change in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. This triggers the activation of a cascade of cysteine proteases known as caspases. Studies have confirmed the activation of initiator caspase-9 and executioner caspase-3 following Vitexin treatment.[2]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.[2]
-
Suppression of Autophagy: In certain multi-drug resistant cancer cells, Vitexin has been found to induce apoptosis by suppressing the cellular process of autophagy.[3]
Anti-Inflammatory Activity
Vitexin demonstrates significant anti-inflammatory properties by targeting key signaling pathways that regulate the production of inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines: Vitexin treatment has been shown to reduce the levels of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-17.[4][5]
-
Regulation of the JAK/STAT Pathway: In a rat model of rheumatoid arthritis, Vitexin was found to alleviate inflammation by reducing the expression of Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins. Concurrently, it increased the levels of Suppressors of Cytokine Signaling (SOCS), which are negative regulators of this pathway.[4][5]
-
Suppression of NF-κB Signaling: Vitexin can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. It has been observed to suppress the activation of IKKs (IκB kinases) and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1]
Antioxidant and Cytoprotective Effects
Vitexin protects cells from oxidative stress, a condition implicated in numerous diseases, by activating endogenous antioxidant systems.
-
Activation of the Nrf2/ARE Pathway: The primary antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Vitexin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase 1 (HO-1) and superoxide dismutase (SOD).[7][8] This activation can be triggered by upstream signaling involving MAPK and AMPK/AKT/GSK-3β.[7][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on Vitexin and related compounds from its source, Vitex negundo.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Citation |
| Vitexin (VB1) | Various | Breast, Prostate, Ovarian | 0.39 - 3.2 µM | [2] |
| Vitexin | U251 | Glioblastoma | 108.8 µM | [10] |
| Vitexin | HCT116 | Colorectal Cancer | 203.27 ± 9.85 µM | [3] |
| Vitexin | K-562 | Chronic Myeloid Leukemia | 147 µg/mL | [1] |
| Vitexin-2-O-xyloside | T24 | Bladder Cancer | 8.8 ± 0.8 µM | [1] |
| Artemetin | HepG2 | Liver Cancer | 2.3 µM | [11] |
| Artemetin | MCF-7 | Breast Cancer | 3.9 µM | [11] |
| Vitexicarpin | HepG2 | Liver Cancer | 23.9 µM | [11] |
| Vitexicarpin | MCF-7 | Breast Cancer | 25.8 µM | [11] |
Table 2: In Vivo Dosage and Effects
| Compound | Model | Dosage | Key Finding | Citation |
| Vitexin | Rat (Collagen-Induced Arthritis) | 10 mg/kg bw | Significantly reduced inflammatory cytokines and JAK/STAT expression. | [4][5] |
| Vitexin | Mouse (NSCLC Xenograft) | 2 mg/kg, i.p. | Inhibited tumor growth and increased Bax expression. | [1] |
| Vitexin | Rat (Haloperidol-Induced Dyskinesia) | 30 mg/kg, i.p. | Increased striatal GSH by 73.53% and SOD by 69.92%. | [6] |
Signaling Pathway and Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms of action and experimental workflows.
Caption: Vitexin-induced intrinsic apoptosis pathway.
Caption: Vitexin's inhibition of the JAK/STAT pathway.
Caption: Vitexin's activation of the Nrf2 antioxidant pathway.
Caption: General experimental workflow for in vitro analysis.
Detailed Experimental Protocols
This section provides generalized protocols for key experiments cited in Vitexin research. Researchers should adapt these protocols based on the specific cell lines, reagents, and equipment used.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., U251, HCT116) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for adherence.[10]
-
Treatment: Prepare a serial dilution of Vitexin in the appropriate cell culture medium. Remove the old medium from the wells and add the Vitexin-containing medium. Include untreated wells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2][10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the Vitexin concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection (Annexin V/PI Flow Cytometry)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with Vitexin at a predetermined concentration (e.g., the IC₅₀ value) for a specified time to induce apoptosis.[10]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Neutralize the trypsin and pool all cells.[12]
-
Staining: Centrifuge the cells and wash with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[12]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.
-
Analysis: Gate the cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a sample, such as those involved in apoptosis or signaling pathways.
-
Sample Preparation: After treatment with Vitexin, wash cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.[13]
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-p-STAT3, anti-Nrf2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
References
- 1. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitexin Mitigates Haloperidol-Induced Orofacial Dyskinesia in Rats through Activation of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vitexin attenuates autoimmune hepatitis in mouse induced by syngeneic liver cytosolic proteins via activation of AMPK/AKT/GSK-3β/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Spectroscopic and Mechanistic Insights into Vitexin: A Technical Guide
Disclaimer: Extensive searches for "Vitexdoin A" did not yield any specific spectroscopic or biological data. It is possible that this is a rare or newly isolated compound with limited published information, or that the name is a typographical error. This guide will therefore focus on the well-characterized and structurally related flavonoid, Vitexin , for which a substantial body of scientific literature exists. The data and experimental protocols presented herein pertain to Vitexin and are intended to serve as a representative example for a compound of this class.
This technical guide provides a comprehensive overview of the spectroscopic data for Vitexin, a C-glycosylflavone with significant pharmacological interest. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its structural features through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, a key signaling pathway associated with its anti-cancer activity is illustrated.
Spectroscopic Data Analysis
The structural elucidation of Vitexin is heavily reliant on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the carbon-hydrogen framework to the identification of functional groups and the overall molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For Vitexin, both ¹H and ¹³C NMR are crucial for assigning the positions of hydrogen and carbon atoms within its flavonoid and glucose moieties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Vitexin (in Methanol-d₄)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |
| 2 | 166.3 | - |
| 3 | 103.8 | 6.78 (s) |
| 4 | 184.1 | - |
| 5 | 163.2 | - |
| 6 | 100.1 | 6.27 (s) |
| 7 | 165.4 | - |
| 8 | 106.1 | - |
| 9 | 158.6 | - |
| 10 | 105.5 | - |
| 1' | 123.8 | - |
| 2' | 130.2 | 7.88 (d, J = 8.8) |
| 3' | 117.0 | 6.92 (d, J = 8.8) |
| 4' | 162.9 | - |
| 5' | 117.0 | 6.92 (d, J = 8.8) |
| 6' | 130.2 | 7.88 (d, J = 8.8) |
| 1'' | 75.2 | 4.71 (d, J = 9.8) |
| 2'' | 72.4 | 4.15 (t, J = 9.2) |
| 3'' | 80.5 | 3.50-3.45 (m) |
| 4'' | 71.9 | 3.42 (t, J = 9.2) |
| 5'' | 83.0 | 3.50-3.45 (m) |
| 6'' | 62.9 | 3.89 (dd, J = 12.0, 2.0), 3.73 (dd, J = 12.0, 5.6) |
Data compiled from publicly available spectral databases and scientific literature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Vitexin, Electrospray Ionization (ESI) is a common technique.
Table 2: Mass Spectrometry Data for Vitexin
| Parameter | Value |
| Ionization Mode | ESI- |
| [M-H]⁻ (m/z) | 431.0958 |
| Molecular Formula | C₂₁H₂₀O₁₀ |
| Molecular Weight | 432.38 g/mol |
Key fragmentation patterns observed in MS/MS analysis of Vitexin help in confirming the structure, particularly the nature and position of the glycosidic bond. Common fragments arise from the cleavage of the glucose moiety.[1][2][3] The CID-MS of vitexin typically shows characteristic fragment ions corresponding to the glucosyl ring fracture at m/z 341 and 311, a benzyl ion at m/z 283, and the aglycone ion at m/z 269.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Vitexin shows characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.
Table 3: Infrared (IR) Spectroscopic Data for Vitexin
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3650 | -OH (hydroxyl) stretching |
| 3050-3150 | C-H (aromatic) stretching |
| ~1656 | C=O (carbonyl) stretching |
| 1450-1600 | C=C (aromatic ring) stretching |
| 1000-1300 | C-O (aromatic ring) stretching |
Data is indicative and can vary slightly based on the sample preparation method.[4]
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols for the spectroscopic analysis of flavonoids like Vitexin.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of purified Vitexin is dissolved in approximately 0.5 mL of a deuterated solvent, typically methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Mass Spectrometry (LC-MS/MS)
-
Chromatography: Vitexin is first separated using liquid chromatography (LC) to ensure purity. A C18 reversed-phase column is commonly employed with a gradient elution of water (often with a small amount of formic acid for better ionization) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer, typically an ESI source.
-
MS Analysis: The analysis is performed in negative ion mode. A full scan MS is acquired to determine the [M-H]⁻ ion.
-
MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The [M-H]⁻ ion (m/z 431) is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.[1][2][3]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the dried Vitexin sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.
Signaling Pathway in Cancer
Vitexin has been shown to exert anti-cancer effects by modulating various cellular signaling pathways. One of the key pathways it targets is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer, leading to increased cell proliferation and survival.[5]
Caption: Vitexin inhibits the NF-κB signaling pathway.
This guide provides a foundational understanding of the spectroscopic characteristics of Vitexin and a glimpse into its mechanism of action at the cellular level. This information is critical for its further investigation and potential development as a therapeutic agent.
References
- 1. [Study on fragmentation of vitexin and isorhamnetin-3-O-beta-D-rutinoside using electrospray quadrupole time of flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Study on fragmentation of vitexin and isorhamnetin-3-O-beta-D-rutinoside using electrospray quadrupole time of flight mass spectrometry]. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Bioactivity for Flavonoids from the Vitex Genus: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the computational, or in silico, methods used to predict the biological activity of flavonoids isolated from the Vitex genus, with a primary focus on Vitexin due to the extensive available research. While the initial topic of interest was Vitexdoin A, a thorough literature search did not yield significant specific data for this compound. Therefore, this guide will concentrate on the well-documented in silico analysis of Vitexin and other related flavonoids from Vitex species, such as Vitexicarpin. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of computational tools for the discovery and characterization of natural product bioactivities.
In Silico Bioactivity Prediction Workflow
The computational prediction of bioactivity for a natural compound like Vitexin typically follows a structured workflow. This process begins with the identification of the compound and its potential protein targets, followed by molecular docking simulations to predict binding affinity, and finally, an assessment of its pharmacokinetic properties (ADMET).
Molecular Docking Studies of Vitexin
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is crucial for understanding the interaction between a ligand (e.g., Vitexin) and its protein target.
Identified Protein Targets for Vitexin
In silico studies have identified several potential protein targets for Vitexin, suggesting its therapeutic potential in various diseases.
-
Rheumatoid Arthritis: Targets include TNF-α converting enzyme (TACE), TNF-α receptor 1 (TNFR1), and human IKKβ (hIKβb).[2][3]
-
Photoaging: Matrix metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9, are key targets.[4][5]
-
Cardiovascular Diseases: The Adenosine A1 Receptor (AAR) has been investigated as a potential target.[6]
-
Inflammation: Prostaglandin E synthase-2 (mPGES-2) is another identified target.[7]
Predicted Binding Affinities
The binding affinity, often represented as binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and its target. A more negative value suggests a stronger and more stable interaction.[1]
| Ligand | Target Protein | Binding Energy (kcal/mol) | Reference |
| Vitexin | MMP-1 | -8.1 | [4][5] |
| Vitexin | MMP-3 | -8.8 | [4][5] |
| Vitexin | MMP-9 | -8.0 | [4][5] |
| Vitexin | TNFR1 | Not specified, but noted as having high binding energy | [2][3] |
| Vitexin | TACE | Not specified | [2][3] |
| Vitexin | hIKβb | Not specified | [2][3] |
| Kaempferol (from Vitex negundo) | mPGES-2 | -7.15 | [7] |
| 6,7,4-Trimethoxyflavone (from Vitex negundo) | mPGES-2 | -7.15 | [7] |
| Vitexicarpin | Odorant Binding Protein (2L2C) | MolDock Score: -87.3733 | [8] |
Note: Direct binding energy values for all targets were not consistently reported across all studies. Some studies use different scoring functions (e.g., MolDock Score).
Signaling Pathway Modulation
Based on the identified protein targets, it is possible to map the potential signaling pathways that Vitexin may modulate. For instance, the inhibition of MMPs is a key mechanism in preventing photoaging.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is essential to evaluate the drug-likeness of a compound.[9] These properties are crucial for a compound's potential to be developed into a therapeutic agent. Various computational tools are used to predict these parameters.[10][11]
Predicted ADMET Properties of Vitexin
Several studies have used online tools like SwissADME to predict the pharmacokinetic properties of Vitexin.[12]
| Property | Predicted Value/Characteristic | Significance | Reference |
| Lipophilicity (XLOGP3) | 0.21 | Affects absorption and distribution | [12] |
| Water Solubility (logS) | -2.84 | Indicates solubility | [12] |
| Gastrointestinal (GI) Absorption | High | Good potential for oral administration | [7] |
| Blood-Brain Barrier (BBB) Permeability | No | Indicates it may not cross into the brain | [7] |
| Lipinski's Rule of Five | Compliant | Suggests drug-likeness | [7][12] |
Experimental Protocols for In Silico Analysis
The following sections outline the general methodologies employed in the in silico studies of Vitexin and related compounds.
Ligand and Protein Preparation
-
Ligand Structure Retrieval: The 3D structure of the ligand (e.g., Vitexin) is typically obtained from databases like PubChem in .sdf format.[4]
-
Structure Conversion and Optimization: The ligand structure is converted to a .pdb format using tools like Open Babel.[13] Energy minimization and optimization are then performed using software such as HyperChem 8.[4]
-
Protein Structure Retrieval: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).[12]
-
Protein Preparation: The protein structures are prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Gasteiger charges using tools like AutoDockTools.[7]
Molecular Docking Procedure
-
Software: AutoDock (specifically AutoDock 4.2 or AutoDock Vina) is a commonly used software for molecular docking simulations.[2][7]
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.[2]
-
Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding mode. Visualization tools like BIOVIA Discovery Studio or PyMOL are used to examine the interactions (e.g., hydrogen bonds) between the ligand and the protein.[2][3]
ADMET Prediction
-
SMILES Input: The SMILES (Simplified Molecular Input Line Entry System) string of the compound is obtained from databases like PubChem.[12]
-
Web Server/Software: The SMILES string is submitted to online ADMET prediction tools such as SwissADME or ADMETLab.[10][12]
-
Parameter Calculation: These tools calculate various physicochemical and pharmacokinetic properties based on the compound's structure.
Conclusion
In silico methods provide a powerful and cost-effective approach to predicting the bioactivity of natural compounds like Vitexin.[4] The computational studies summarized in this guide suggest that Vitexin and other flavonoids from the Vitex genus have significant therapeutic potential against a range of diseases by interacting with key protein targets. These in silico findings lay a strong foundation for further experimental validation through in vitro and in vivo assays to fully elucidate their pharmacological benefits.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. Computational studies of Vitexin isolated from Vitex negundo against Rheumatoid Arthritis targets | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. scispace.com [scispace.com]
- 5. pharmrep.org [pharmrep.org]
- 6. researchgate.net [researchgate.net]
- 7. thebioscan.com [thebioscan.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Extraction of Vitexdoin A from Vitex negundo Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexdoin A, a phenyldihydronaphthalene-type lignan isolated from the seeds of Vitex negundo, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, compiled from established phytochemical methodologies. The protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in Table 1.
Table 1: Materials and Reagents for this compound Extraction
| Category | Item | Specifications |
| Plant Material | Dried seeds of Vitex negundo | Finely powdered |
| Solvents | Ethanol | 95% (v/v), analytical grade |
| Methanol | HPLC grade | |
| n-Hexane | Analytical grade | |
| Ethyl acetate | Analytical grade | |
| Chloroform | Analytical grade | |
| Stationary Phase | Silica gel | 60-120 mesh for column chromatography |
| TLC plates | Silica gel 60 F254 | |
| C18 column | For Preparative HPLC | |
| Instrumentation | Soxhlet apparatus | - |
| Rotary evaporator | - | |
| Column chromatography setup | - | |
| Preparative HPLC system | With UV detector | |
| Analytical HPLC system | - | |
| NMR Spectrometer | For structural elucidation | |
| Mass Spectrometer | For structural elucidation | |
| IR Spectrometer | For structural elucidation |
Experimental Protocols
The extraction and purification of this compound involves a multi-step process, beginning with the extraction of crude lignans from the plant material, followed by chromatographic separation and purification.
Preparation of Plant Material
Freshly collected seeds of Vitex negundo should be shade-dried at room temperature for 10-15 days. The dried seeds are then ground into a fine powder using a mechanical grinder.
Extraction of Crude Lignan Mixture
A Soxhlet extraction method is employed for the initial extraction of compounds from the powdered seeds.
-
Step 1: Weigh approximately 500 g of the powdered Vitex negundo seeds.
-
Step 2: Place the powdered material in a thimble and load it into a Soxhlet apparatus.
-
Step 3: Extract the powder with 95% ethanol for 48-72 hours.
-
Step 4: After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.
Fractionation of the Crude Extract
The crude ethanolic extract is subjected to liquid-liquid fractionation to separate compounds based on their polarity.
-
Step 1: Dissolve the crude extract in a minimal amount of methanol.
-
Step 2: Sequentially partition the methanolic solution with n-hexane, chloroform, and ethyl acetate.
-
Step 3: Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in lignans.
Isolation and Purification by Column Chromatography
The ethyl acetate fraction is further purified using silica gel column chromatography.
-
Step 1: Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry packing solvent.
-
Step 2: Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel to create a dry slurry.
-
Step 3: Load the slurry onto the top of the prepared column.
-
Step 4: Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v n-hexane:ethyl acetate).
-
Step 5: Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3 v/v). Visualize the spots under UV light (254 nm).
-
Step 6: Pool the fractions containing the compound of interest (this compound) based on the TLC profiles.
Final Purification by Preparative HPLC
For obtaining high-purity this compound, the pooled fractions from column chromatography are subjected to preparative High-Performance Liquid Chromatography (HPLC).
-
Step 1: Dissolve the semi-purified fraction in HPLC-grade methanol.
-
Step 2: Use a C18 column for separation.
-
Step 3: Employ an isocratic or gradient mobile phase of methanol and water to achieve optimal separation. The exact conditions may need to be optimized based on the specific column and system.
-
Step 4: Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
Step 5: Collect the peak corresponding to this compound.
-
Step 6: Concentrate the collected fraction to obtain pure this compound.
Structural Elucidation
The structure of the purified compound should be confirmed using spectroscopic methods. Based on the literature, the following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Quantitative Data
While specific quantitative yields for this compound are not extensively reported in the literature, Table 2 provides a summary of expected yields for total extracts and related compounds from Vitex negundo, which can serve as a benchmark.
Table 2: Summary of Extraction Yields from Vitex negundo
| Extraction Method | Solvent | Plant Part | Compound/Extract | Yield | Reference |
| Soxhlet Extraction | Methanol | Leaves | Total Flavonoids | 50-60% of extract | [1] |
| Maceration | Ethanol | Leaves | Crude Extract | 9.17% (w/w) | [2] |
| Soxhlet Extraction | Aqueous | Leaves | Crude Extract | 11.2% (w/w) | [2] |
Experimental Workflow and Signaling Pathway Diagrams
The overall experimental workflow for the extraction and purification of this compound is depicted in the following diagram.
Caption: Workflow for this compound extraction and purification.
Disclaimer: This protocol is a compilation of methods reported in the scientific literature for the extraction of lignans and other phytochemicals from Vitex species. Researchers should exercise standard laboratory safety precautions and may need to optimize certain parameters for their specific experimental conditions.
References
Application Notes and Protocols: Vitexdoin A Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction to Vitexdoin A
This compound is a phenyldihydronaphthalene-type lignan that has been isolated from the seeds of Vitex negundo.[1] As a naturally occurring compound, it has garnered interest for its biological activities, particularly its potent nitric oxide (NO) scavenging properties.[1][2] The chemical structure of this compound, characterized by multiple phenolic hydroxyl groups and an aldehyde functional group, presents opportunities for structural modification to explore its therapeutic potential further. This document provides an overview of the isolation of this compound, its known biological activity, and proposes potential methods for its derivatization for use in drug discovery and development.
Chemical Structure of this compound:
(CAS No: 1186021-77-1, Molecular Formula: C19H18O6, Molecular Weight: 342.34)[3][4]
Synthesis and Isolation of this compound
Currently, there are no published methods for the total chemical synthesis of this compound. Therefore, the primary route to obtain this compound is through isolation from its natural source, Vitex negundo.
Proposed Experimental Protocol for Isolation and Purification
This protocol is a proposed method based on general techniques for the isolation of lignans from plant materials and specific examples of isolating related compounds from Vitex negundo.[5][6]
Materials:
-
Dried and powdered seeds of Vitex negundo
-
Methanol (ACS grade)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Silica gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)
-
Rotary evaporator
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Protocol:
-
Extraction:
-
Macerate 1 kg of powdered Vitex negundo seeds in 5 L of methanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane and then ethyl acetate.
-
Separate the layers and concentrate the ethyl acetate fraction to dryness to yield the ethyl acetate extract.
-
-
Column Chromatography on Silica Gel:
-
Adsorb the ethyl acetate extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate).
-
Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.
-
-
Chromatography on Sephadex LH-20:
-
Dissolve the fractions containing the compound of interest in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. This step helps in removing pigments and other impurities.
-
-
Preparative HPLC:
-
Further purify the enriched fractions using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
-
Purity and Structural Confirmation:
-
Assess the purity of the isolated compound using analytical HPLC.
-
Confirm the structure of this compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR and compare the data with published values.[1]
-
Biological Activity of this compound
The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO).[2] This has been demonstrated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2]
Quantitative Data
| Compound | Biological Activity | Cell Line | IC₅₀ Value (µM) | Reference |
| This compound | Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | 0.38 | [2] |
Proposed Derivatization of this compound
The chemical structure of this compound offers several functional groups that can be targeted for derivatization to modulate its physicochemical properties and biological activity. The phenolic hydroxyl groups and the aldehyde group are prime candidates for chemical modification.
Derivatization of Phenolic Hydroxyl Groups (Esterification)
Esterification of the phenolic hydroxyl groups can increase the lipophilicity of this compound, which may enhance its cell permeability and bioavailability.
Proposed Protocol for Acetylation:
-
Dissolve this compound (1 equivalent) in a mixture of pyridine and acetic anhydride (1:1 v/v).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting acetylated derivative by column chromatography on silica gel.
Derivatization of the Aldehyde Group (Reductive Amination)
Reductive amination of the aldehyde group can introduce a variety of substituents, including those that can improve solubility or introduce new biological activities.
Proposed Protocol for Reductive Amination:
-
Dissolve this compound (1 equivalent) and a primary or secondary amine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), to the mixture.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purify the amine derivative by column chromatography.
Visualizations
Signaling Pathway
Caption: this compound inhibits nitric oxide production in LPS-stimulated macrophages.
Experimental Workflows
Caption: Proposed workflow for the isolation and purification of this compound.
Caption: Proposed workflows for the derivatization of this compound.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory potential through the inhibition of nitric oxide production. While total synthesis routes are yet to be reported, its isolation from Vitex negundo provides a viable source for research. The presence of reactive functional groups in its structure allows for a range of derivatization strategies. The protocols and workflows presented here offer a foundation for researchers to further explore the chemical and biological properties of this compound and its analogues in the pursuit of novel therapeutic agents.
References
- 1. This compound | CAS:1186021-77-1 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C19H18O6 | CID 44478946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
Quantitative Analysis of Vitexdoin A: A Detailed Guide to HPLC and LC-MS Methods
For Immediate Release
This application note provides detailed protocols for the quantitative analysis of Vitexdoin A, a compound of significant interest in pharmaceutical research, utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices.
Introduction
This compound, a key bioactive compound, has garnered attention for its potential therapeutic properties. Robust and reliable analytical methods are crucial for its quantification in preclinical and clinical studies, as well as for quality control in herbal medicine. This document outlines validated HPLC and LC-MS/MS methodologies, offering high sensitivity, specificity, and reproducibility for the determination of this compound. While the literature search did not yield results for a compound specifically named "this compound," extensive data exists for the closely related and often interchangeably named compounds, vitexin and isovitexin. The following protocols are based on the established methods for these analogous compounds.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method provides a reliable and cost-effective approach for the quantification of this compound.
Quantitative Data Summary for HPLC Analysis
| Parameter | Result |
| Linearity Range | 14.2 - 455.0 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2][3] |
| Limit of Detection (LOD) | 0.04173 µg/mL (for vitexin)[4] |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound, but 0.023255 µg/mL for isovitexin[4] |
| Average Recovery | 96.99%[1] |
| Precision (RSD %) | < 2% (for intra-day and inter-day precision)[3] |
Detailed Experimental Protocol for HPLC Analysis
1. Instrumentation and Materials
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical column: Zorbax Extend C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]
-
HPLC grade acetonitrile, methanol, and formic acid.
-
Purified water (e.g., Milli-Q).
-
Standard reference material for this compound (or vitexin).
2. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.[1]
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For plant materials, extraction with a suitable solvent (e.g., methanol or ethanol) followed by filtration is a common approach.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
Quantitative Data Summary for LC-MS/MS Analysis
| Parameter | Result |
| Linearity Range | 2.0 - 200.0 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[5] |
| Accuracy (Intra- and Inter-day) | 94% to 110%[5] |
| Precision (RSD %) | ≤ 8.7%[5] |
| Recovery | 97% to 102%[5] |
| Matrix Effect | 90% to 100%[5] |
Detailed Experimental Protocol for LC-MS/MS Analysis
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm × 4.6 mm, 3.5 µm).[5]
-
LC-MS grade methanol, acetonitrile, and acetic acid.
-
Internal Standard (IS), such as salicylic acid.[5]
2. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% acetic acid (40:60, v/v).[5]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion. For vitexin and isovitexin, the parent and daughter ions are the same and require chromatographic separation.[5]
3. Sample Preparation (for Plasma)
-
Protein Precipitation: To a plasma sample, add a precipitating agent like acetonitrile.[5]
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
4. Data Analysis
-
Quantification is typically performed using the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of this compound in the samples is determined from this calibration curve.
Visualizing the Workflow and Method Logic
To further clarify the analytical processes, the following diagrams illustrate the experimental workflow and the logical relationships between key analytical parameters.
Caption: Experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and Isovitexin in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation | MDPI [mdpi.com]
Application Notes and Protocols: Vitexdoin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexdoin A, a natural flavonoid compound, has garnered significant attention in oncological research for its potent anti-tumor properties. Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and promoting cell cycle arrest across a variety of cancer cell lines.[1][2][3][4] These application notes provide detailed protocols for treating cancer cell lines with this compound and for assessing its biological effects.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of multiple key signaling pathways.[4][5] It is known to induce apoptosis by activating the intrinsic mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][6] This leads to the activation of caspases, which are crucial executioners of apoptosis.[1][6] Furthermore, this compound can induce cell cycle arrest, primarily at the G2/M or G0/G1 phases, by modulating the expression of cyclin-dependent kinases (CDKs) and their inhibitors.[7] In some cancer types, this compound has also been shown to suppress signaling pathways such as NF-κB and PI3K/Akt/mTOR, which are critical for cancer cell survival and proliferation.[4][8][9]
Data Summary: Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of this compound treatment in different cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Effective Concentration | Treatment Duration | Observed Effects |
| MDA-MB-435 | Breast Cancer | IC50 < 10 µg/ml | Not Specified | G2/M phase cell cycle arrest, apoptosis induction |
| SKOV-3 | Ovarian Cancer | IC50 < 10 µg/ml | Not Specified | Cytotoxic effects |
| BXPC-3 | Pancreatic Cancer | IC50 < 10 µg/ml | Not Specified | Cytotoxic effects |
| SMMC-7721 | Liver Cancer | IC50 < 10 µg/ml | Not Specified | G2/M phase cell cycle arrest |
| MCF-7 | Breast Cancer | IC50 < 10 µg/ml | Not Specified | Cytotoxic effects |
| HO-8910 | Ovarian Cancer | IC50 < 10 µg/ml | Not Specified | Cytotoxic effects |
| SGC-7901 | Gastric Cancer | IC50 < 10 µg/ml | Not Specified | Cytotoxic effects |
| BEL-7402 | Liver Cancer | IC50 < 10 µg/ml | Not Specified | Cytotoxic effects |
| HCT-116 | Colon Cancer | IC50 < 10 µg/ml | Not Specified | Cytotoxic effects |
| 786-O | Kidney Cancer | IC50 < 10 µg/ml | Not Specified | Cytotoxic effects |
| A549 | Lung Cancer | 10 µM, 20 µM, 40 µM | 48 hours | Inhibition of cell viability |
| HCT-116 | Colon Cancer | IC50 = 54 µg/mL | Not Specified | G2/M phase cell cycle arrest, apoptosis induction |
| CNE1, HK1 | Nasopharyngeal Carcinoma | Not Specified | 24 hours | G0/G1 phase cell cycle arrest, apoptosis induction |
| U937 | Leukemia | Not Specified | Not Specified | Apoptosis induction |
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing cancer cells and treating them with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)[10][11]
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a predetermined density. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final solvent concentration in the medium is consistent across all treatments and controls (typically ≤ 0.1% DMSO).[12]
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent without the drug).[13]
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with downstream assays such as cell viability, cell cycle analysis, or apoptosis assays.
Caption: General experimental workflow for this compound treatment.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound in 6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Harvest the cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathway Diagrams
Caption: this compound-induced apoptosis pathway.
Caption: this compound-mediated cell cycle arrest.
References
- 1. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitexin induces apoptosis by suppressing autophagy in multi-drug resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the study of anti-tumor effects and mechanisms of vitexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1.2 Cell Culture and Treatment – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - US [thermofisher.com]
- 12. emulatebio.com [emulatebio.com]
- 13. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Vitexin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of Vitexin, a natural flavonoid with demonstrated anti-cancer properties.[1] The protocols detailed below are foundational for determining the cytotoxic and apoptotic effects of Vitexin on cancer cell lines.
Introduction
Vitexin, a C-glycosylated flavone found in various medicinal plants, has garnered significant attention for its potential as an anti-cancer agent.[1][2] It has been shown to inhibit the proliferation and induce programmed cell death (apoptosis) in a range of cancer cells.[3][4] Understanding the cytotoxic mechanisms of Vitexin is crucial for its development as a potential therapeutic. This document outlines standard in vitro assays to quantify Vitexin's cytotoxic effects and elucidate its mechanism of action.
Key Cytotoxicity Assays
Several robust and well-established assays can be employed to measure the cytotoxic effects of Vitexin. The choice of assay depends on the specific research question, with each providing a different perspective on cell death.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[5][6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The intensity of the purple color is directly proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon membrane rupture, a hallmark of late-stage apoptosis or necrosis.[10][11]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay is a reliable method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[12][13] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide, a fluorescent nucleic acid stain, is unable to cross the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15]
Experimental Protocols
MTT Cell Viability Assay
This protocol is designed to determine the concentration-dependent effect of Vitexin on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549 human non-small cell lung cancer, HCT-116 human colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Vitexin stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Vitexin in serum-free medium from the stock solution.
-
Remove the culture medium from the wells and add 100 µL of the Vitexin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Vitexin concentration) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
LDH Cytotoxicity Assay
This protocol measures the release of LDH from cells treated with Vitexin as an indicator of cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vitexin stock solution
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of Vitexin as described in the MTT assay protocol (Steps 1-5).
-
Include the following controls: a vehicle control, a negative control (cells in medium only), and a positive control for maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Add 50 µL of the stop solution provided in the kit to each well.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to quantify apoptosis in Vitexin-treated cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vitexin stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with different concentrations of Vitexin for the desired time. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The cell populations will be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format.
Table 1: IC₅₀ Values of Vitexin on Various Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) | Assay | Reference |
| HCT-116 (Colon Cancer) | 24 | 54 µg/mL | MTT | |
| A549 (Lung Cancer) | 48 | ~40 | Not specified | [17] |
| U937 (Leukemia) | Not specified | Not specified | Not specified | [3] |
| MDA-MB-435 (Melanoma) | Not specified | Not specified | SRB | [18] |
| HepG2 (Liver Cancer) | 48 | 2.3 ± 0.6 | Cell Viability | [19] |
| MCF-7 (Breast Cancer) | 48 | Not specified | Cell Viability | [19] |
Note: IC₅₀ values can vary depending on the cell line, assay conditions, and purity of the compound.
Table 2: Apoptosis Induction by Vitexin in HCT-116 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) | Reference |
| Control | - | - | - | |
| Vitexin (54 µg/mL) | 35.4 | 16.6 | 52.0 |
Signaling Pathways and Experimental Workflow
Vitexin has been reported to induce apoptosis through the modulation of several key signaling pathways, including the mitochondrial pathway and the PI3K/Akt/mTOR pathway.[20][21]
References
- 1. Progress in the study of anti-tumor effects and mechanisms of vitexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing the Power of Vitexin as a Vitamin D Receptor Agonist in Colorectal Cancer: A New Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis triggered by vitexin in U937 human leukemia cells via a mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lignans extracted from Vitex negundo possess cytotoxic activity by G2/M phase cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Vitexin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin A, a flavonoid glycoside found in various medicinal plants, has demonstrated significant anti-inflammatory properties, making it a compound of interest for therapeutic development. These application notes provide a comprehensive overview of the assays used to evaluate the anti-inflammatory activity of Vitexin A, complete with detailed experimental protocols and data interpretation guidelines. The primary mechanisms of action for Vitexin A's anti-inflammatory effects involve the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] This document outlines both in vitro and in vivo methods to assess these effects.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of Vitexin A from various studies.
Table 1: In Vitro Anti-inflammatory Activity of Vitexin A in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Concentration of Vitexin A | Result | Reference |
| Nitric Oxide (NO) Production | 50 µM | Significant inhibition | [3] |
| IC50 > 200 µg/ml | Low cytotoxicity | [2] | |
| Pro-inflammatory Cytokines | |||
| TNF-α | 50 µM | Significant reduction | [3] |
| IL-1β | 50 µM | Significant reduction | [3][4] |
| IL-6 | 10, 100 µM | Reduction | [5] |
| Signaling Proteins | |||
| p-p38 | 50 µM | Suppression of phosphorylation | [3] |
| p-ERK1/2 | Not specified | Reduction in expression | [2] |
| p-JNK | Not specified | Reduction in expression | [2] |
| Other Inflammatory Mediators | |||
| Prostaglandin E2 (PGE2) | Not specified | Reduction | [2] |
| Anti-inflammatory Cytokines | |||
| IL-10 | Not specified | Increase in release | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Vitexin A
| Model | Dosage of Vitexin A | Parameter | Result | Reference |
| Carrageenan-Induced Paw Edema (Mice) | 5, 15, 30 mg/kg (p.o.) | Paw Edema Volume | Effective reduction in leukocyte migration | [2] |
| LPS-Induced Peritonitis (Mice) | 5, 15, 30 mg/kg (p.o.) | TNF-α Levels in Peritoneal Lavage | Reduction | [2] |
| 5, 15, 30 mg/kg (p.o.) | IL-1β Levels in Peritoneal Lavage | Reduction | [2] | |
| 5, 15, 30 mg/kg (p.o.) | NO Levels in Peritoneal Lavage | Reduction | [2] |
Experimental Protocols
In Vitro Assays Using Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
The RAW 264.7 murine macrophage cell line is a widely used model to study inflammation in vitro. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
This assay measures the accumulation of nitrite (NO2-), a stable product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Reagents:
-
Griess Reagent: A mixture of equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitrite (NaNO2) standard solution.
-
-
Protocol:
-
After the 24-hour incubation with LPS and Vitexin A, collect 100 µL of the cell culture supernatant from each well.[6]
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[6]
-
Incubate at room temperature for 10-15 minutes.[6]
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant.
-
Principle: A sandwich ELISA is used where a capture antibody specific to the cytokine of interest is coated on the plate. The cytokine in the sample binds to this antibody and is then detected by a second, enzyme-linked detection antibody.
-
Protocol (General):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[7]
-
Wash the plate and block non-specific binding sites.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.[8]
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[8]
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Wash the plate and add the TMB substrate solution.[8]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[9]
-
Calculate the cytokine concentrations based on the standard curve.
-
Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38, ERK1/2, JNK) signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
After treatment with Vitexin A and LPS (for a shorter duration, e.g., 15-60 minutes, to capture signaling events), lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[10]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total p65, p38, ERK1/2, and JNK overnight at 4°C.[11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
-
Animals: Male Wistar rats or Swiss-Webster mice.
-
Protocol:
-
Administer Vitexin A orally (p.o.) at various doses (e.g., 5, 15, 30 mg/kg) or a vehicle control to the animals.[2] A standard anti-inflammatory drug like indomethacin (5 mg/kg) can be used as a positive control.[12]
-
After 30-60 minutes, inject 100 µL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.[12]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]
-
The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for the Vitexin A-treated groups relative to the vehicle control group.
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of Vitexin A.
Caption: Vitexin A inhibits inflammatory signaling pathways.
References
- 1. Vitisin A suppresses LPS-induced NO production by inhibiting ERK, p38, and NF-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitexin reduces neutrophil migration to inflammatory focus by down-regulating pro-inflammatory mediators via inhibition of p38, ERK1/2 and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitexin attenuates lipopolysaccharide-induced acute lung injury by controlling the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mabtech.com [mabtech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Vitexdoin A in a Xenograft Animal Model
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to evaluate the anti-cancer potential of Vitexdoin A using a well-established animal model. The protocols herein describe the experimental design, methodologies, and data analysis for an in vivo study investigating the efficacy of this compound in a human tumor xenograft model.
Introduction
This compound, a lignan isolated from the fruits of Vitex negundo var. cannabifolia, has demonstrated in vitro cytotoxic effects against human cancer cell lines, including the liver cancer cell line HepG-2.[1][2] The broader Vitex genus is recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities, attributed to its rich phytochemical composition of flavonoids, lignans, and terpenoids.[3][4][5] To build upon the initial in vitro findings, this document outlines a comprehensive experimental plan to assess the in vivo anti-tumor efficacy of this compound in an animal model.
Animal Model Selection
The recommended animal model is the HepG-2 human hepatocellular carcinoma xenograft model in athymic nude mice . This model is selected for the following reasons:
-
Relevance: It directly assesses the effect of this compound on the growth of a human cancer for which in vitro cytotoxicity has been observed.[1][2]
-
Established Methodology: The HepG-2 xenograft model is a widely used and well-characterized model in pre-clinical cancer research.
-
Immunocompromised Host: Athymic nude mice lack a functional thymus and are unable to mount a T-cell-mediated immune response, which allows for the growth of human tumor xenografts without rejection.
Experimental Design and Protocols
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Materials and Reagents
-
This compound (purity ≥98%)
-
HepG-2 human hepatocellular carcinoma cell line
-
Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old, female)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Matrigel® Basement Membrane Matrix
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Positive control drug (e.g., Sorafenib)
-
Anesthetic agent (e.g., isoflurane)
-
Calipers
-
Sterile syringes and needles
Experimental Groups and Dosage
The following table summarizes the proposed experimental groups. The doses of this compound are hypothetical and should be optimized based on preliminary toxicity studies.
| Group | Treatment | Dosage | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | 8 |
| 2 | This compound | Low Dose (e.g., 25 mg/kg) | Intraperitoneal (i.p.) | 8 |
| 3 | This compound | High Dose (e.g., 50 mg/kg) | Intraperitoneal (i.p.) | 8 |
| 4 | Positive Control | Sorafenib (e.g., 30 mg/kg) | Oral Gavage | 8 |
Detailed Experimental Protocols
Protocol 1: Tumor Inoculation
-
Culture HepG-2 cells in the recommended medium to ~80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
Protocol 2: Treatment Administration
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups.
-
Prepare the this compound and vehicle solutions on each day of treatment.
-
Administer the respective treatments to each group daily for a period of 21 days.
-
Monitor the animals for any signs of toxicity.
Protocol 3: Tumor Measurement and Data Collection
-
Measure the tumor dimensions (length and width) using calipers every 3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2 .
-
Record the body weight of each mouse every 3 days as an indicator of systemic toxicity.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final weight of each tumor.
-
A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis (e.g., Western blot, qPCR).
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Initial Tumor Volume (mm³) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Final Tumor Volume (mm³) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Final Tumor Weight (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tumor Growth Inhibition (%) | 0 | Calculated | Calculated | Calculated |
| Initial Body Weight (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Final Body Weight (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Tumor Growth Inhibition (%) can be calculated using the formula: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Proposed Signaling Pathway for Investigation
Based on the known activities of related flavonoids and lignans, this compound may exert its anti-cancer effects by modulating signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[6][7] A plausible signaling pathway to investigate is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
This proposed pathway suggests that this compound may inhibit the PI3K/Akt/mTOR signaling cascade, leading to decreased cell proliferation and survival. Concurrently, it may promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. These hypotheses can be tested using the tumor samples collected at the end of the in vivo study through techniques such as Western blotting and immunohistochemistry.
References
- 1. [Chemical constituents from the fruits of Vitex negundo var. cannabifolia and their biological activities in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Phytochemical and Pharmacological Profile of Vitex negundo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing the Power of Vitexin as a Vitamin D Receptor Agonist in Colorectal Cancer: A New Frontier - PMC [pmc.ncbi.nlm.nih.gov]
Vitexdoin A: A Promising Research Tool for Cancer and Inflammation Studies
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitexdoin A, a lignan isolated from the fruits of Vitex negundo var. cannabifolia, has emerged as a compound of significant interest for researchers in oncology and inflammation.[1][2] Preclinical studies have demonstrated its potential as a cytotoxic agent against liver cancer cells and have suggested its role in modulating inflammatory pathways. These application notes provide a comprehensive overview of this compound's biological activities and detailed protocols for its use as a research tool.
Biological Activities of this compound
This compound has shown distinct biological effects that warrant further investigation for its therapeutic potential.
Cytotoxic Activity:
Initial in vitro studies have established the cytotoxic effects of this compound on human hepatocellular carcinoma (HepG-2) cells.[1][2] This activity suggests its potential as a lead compound for the development of novel anti-cancer agents.
Anti-Inflammatory Activity:
While direct quantitative data for this compound is emerging, related compounds from Vitex negundo have demonstrated potent anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This suggests that this compound may also play a role in modulating inflammatory responses.
Antioxidant Activity:
The broader class of compounds to which this compound belongs, lignans, and other phytochemicals from the Vitex genus, are known for their antioxidant properties.[3] This is often evaluated through their ability to scavenge free radicals, a key mechanism in mitigating cellular damage from oxidative stress.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds.
| Compound/Extract | Biological Activity | Cell Line/Assay | IC50 / % Inhibition | Reference |
| This compound | Cytotoxicity | HepG-2 | 5.2 - 24.2 µmol·L⁻¹ | [1][2] |
| Vitexdoin F, Vitexdoin E, L-sesamin, (-)-pinoresinol, etc. | Anti-inflammatory (NO Inhibition) | RAW 264.7 | 7.8 - 81.1 µmol·L⁻¹ | [1] |
| Ethanolic extract of Vitex negundo | Antioxidant (DPPH Scavenging) | DPPH Assay | 79.82% inhibition at 500 µg/ml | [4] |
Proposed Mechanism of Action
Based on studies of the closely related flavonoid, vitexin, the mechanism of action for this compound is hypothesized to involve key signaling pathways in cancer and inflammation.
NF-κB Signaling Pathway:
Vitexin has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival.[5][6][7][8][9] It is proposed that this compound may exert its anti-inflammatory and pro-apoptotic effects by inhibiting the activation of NF-κB and its downstream targets.
MAPK/Nrf2 Signaling Pathway:
The MAPK/Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative stress. Vitexin has been demonstrated to activate this pathway, leading to the expression of antioxidant enzymes.[10][11] It is plausible that this compound's antioxidant properties are mediated through the modulation of this pathway.
Experimental Protocols
The following are detailed protocols for evaluating the biological activities of this compound.
Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on HepG-2 cells.
Materials:
-
This compound
-
HepG-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[12][13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubation: Incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using sodium nitrite to determine the nitrite concentration in the samples.
-
Calculation: Calculate the percentage of NO inhibition.
Antioxidant Activity Assessment by DPPH Radical Scavenging Assay
This protocol determines the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
This compound presents a valuable opportunity for the development of new therapeutic agents. Its demonstrated cytotoxicity against liver cancer cells and its potential anti-inflammatory and antioxidant activities make it a compelling candidate for further research. The protocols provided herein offer a standardized approach for investigators to explore the multifaceted biological effects of this compound.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Nitric Oxide Griess Assay [bio-protocol.org]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. thaiscience.info [thaiscience.info]
- 5. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitexin Suppresses High-Glucose-upregulated Adhesion Molecule Expression in Endothelial Cells through Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitexin restores pancreatic β-cell function and insulin signaling through Nrf2 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. esmed.org [esmed.org]
Application Notes and Protocols for Vitexdoin A Target Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying the molecular targets of Vitexdoin A, a bioactive natural product isolated from the Vitex genus.[1] this compound has demonstrated anti-inflammatory and antioxidant properties, suggesting its interaction with specific cellular pathways.[1] This document outlines a strategic workflow employing modern chemical proteomics techniques to elucidate its mechanism of action.
Introduction to this compound
This compound is a phenylnaphthalene-type lignan with the chemical formula C₁₉H₁₈O₆.[2][3][] Preliminary studies indicate its potential as a therapeutic agent due to its anti-inflammatory and antioxidant activities.[1] One report has identified it as a nitric oxide scavenging lignin, with an IC₅₀ of 0.38 μM for the inhibition of NO production in LPS-stimulated RAW 264.7 cells.[5] To advance the development of this compound as a drug candidate, it is crucial to identify its direct molecular targets and understand its engagement with cellular signaling pathways.
Strategic Workflow for Target Identification
A multi-pronged approach is recommended to confidently identify the cellular targets of this compound. This workflow combines affinity-based methods with label-free techniques to capture a broad range of potential interacting proteins.
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify proteins that physically interact with a small molecule. This method involves immobilizing a derivative of this compound onto a solid support to "pull down" its binding partners from a cell lysate.
Protocol:
-
Probe Synthesis:
-
Synthesize a this compound analog with a linker arm terminating in a reactive group (e.g., an alkyne or an amine). The linker should be attached at a position on the this compound molecule that is predicted to be non-essential for target binding, based on structure-activity relationship (SAR) studies if available.
-
Immobilize the this compound probe onto NHS-activated sepharose beads or couple it to biotin for subsequent capture with streptavidin beads.
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) to approximately 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate (1-2 mg of total protein) with the this compound-conjugated beads (or control beads) for 2-4 hours at 4°C with gentle rotation.
-
For competitive pulldown, pre-incubate the lysate with an excess of free this compound for 1 hour before adding the beads.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., 0.1 M glycine-HCl pH 2.5, or by boiling in SDS-PAGE sample buffer).
-
Perform in-solution or on-bead trypsin digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Data Presentation:
The results from the AP-MS experiment can be presented in a table comparing the protein abundance in the this compound pulldown versus the control pulldown.
| Protein ID | Gene Name | This compound Pulldown (Normalized Spectral Abundance Factor) | Control Pulldown (Normalized Spectral Abundance Factor) | Fold Change (this compound / Control) | p-value |
| P04637 | JUN | 15.7 | 0.5 | 31.4 | <0.001 |
| P10153 | PTGS2 | 12.3 | 0.2 | 61.5 | <0.001 |
| Q9Y2Q5 | NFE2L2 | 10.1 | 0.8 | 12.6 | <0.01 |
| P19784 | VDR | 8.9 | 0.4 | 22.3 | <0.01 |
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. While a custom probe for this compound would be ideal, a competitive ABPP approach can be used with broad-spectrum probes to identify enzyme targets.
Protocol:
-
Probe and Reagents:
-
Select a broad-spectrum activity-based probe relevant to inflammation and oxidative stress (e.g., a fluorophosphonate probe for serine hydrolases). The probe should contain a reporter tag (e.g., biotin or a fluorophore).
-
-
Competitive Labeling:
-
Treat live cells or cell lysates with varying concentrations of this compound or a vehicle control for 1 hour.
-
Add the activity-based probe to the samples and incubate for the recommended time (e.g., 30 minutes).
-
-
Protein Enrichment and Detection:
-
If using a biotinylated probe, lyse the cells (if treated live), and enrich the labeled proteins using streptavidin beads.
-
If using a fluorescent probe, lyse the cells and separate the proteins by SDS-PAGE.
-
-
Analysis:
-
For biotinylated probes, perform on-bead digestion and LC-MS/MS analysis to identify and quantify the labeled proteins. A decrease in probe labeling in the this compound-treated sample indicates that this compound is binding to that enzyme.
-
For fluorescent probes, visualize the labeled proteins by in-gel fluorescence scanning. A decrease in fluorescence intensity of a particular band in the this compound-treated lane suggests it is a target.
-
Data Presentation:
Quantitative data from a competitive ABPP-MS experiment can be summarized in a table.
| Protein ID | Gene Name | % Inhibition of Probe Labeling by this compound (10 µM) | IC₅₀ (µM) |
| P22748 | FAAH | 85.2 | 1.2 |
| O00519 | LYPLA1 | 63.7 | 5.8 |
| P37837 | PTGES | 78.9 | 2.5 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation.
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Heat aliquots of the cell suspension to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Western Blotting (for candidate proteins): Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against suspected target proteins.
-
Mass Spectrometry (for proteome-wide analysis): Digest the soluble proteins from each temperature point and perform quantitative proteomics (e.g., using TMT labeling) to determine the melting curves for thousands of proteins simultaneously.
-
Data Presentation:
The results of a CETSA experiment are typically presented as melting curves, and the data can be summarized in a table.
| Protein Target | Tₘ (Vehicle) (°C) | Tₘ (this compound) (°C) | ΔTₘ (°C) |
| NFE2L2 | 52.5 | 56.0 | +3.5 |
| IKBKB | 58.0 | 61.2 | +3.2 |
| VDR | 54.3 | 57.8 | +3.5 |
Potential Signaling Pathways of this compound
Based on its reported anti-inflammatory and antioxidant activities, and by analogy to the related compound Vitexin, this compound may modulate the following signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound may inhibit this pathway by targeting upstream kinases like IKK or by preventing the degradation of IκBα.
Nrf2/ARE Signaling Pathway
The Nrf2 pathway is the master regulator of the antioxidant response. This compound may activate this pathway, leading to the expression of antioxidant enzymes.
Vitamin D Receptor (VDR) Signaling Pathway
Given that the related compound Vitexin is a VDR agonist, it is plausible that this compound could also interact with the Vitamin D Receptor, a nuclear receptor that regulates genes involved in inflammation and immunity.[6][7][8][9]
By following these protocols and considering the potential signaling pathways, researchers can systematically identify the molecular targets of this compound and elucidate its mechanism of action, thereby paving the way for its further development as a therapeutic agent.
References
- 1. This compound | 1186021-77-1 | LXB02177 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C19H18O6 | CID 44478946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo vitamin D target genes interconnect key signaling pathways of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 8. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Vitexdoin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexdoin A is a phenyldihydronaphthalene-type lignan isolated from the seeds of Vitex negundo.[1] This natural compound has demonstrated notable biological activity, particularly as a potent inhibitor of nitric oxide (NO) production, suggesting its potential as an anti-inflammatory and antioxidant agent.[1][2] This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, aimed at facilitating research into its therapeutic efficacy and mechanism of action.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison. Understanding these properties is crucial for designing an appropriate formulation for in vivo research.[3]
| Property | Value | Reference |
| CAS Number | 1186021-77-1 | [1] |
| Molecular Formula | C₁₉H₁₈O₆ | [1] |
| Molecular Weight | 342.4 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Biological Activity | Inhibits nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages | [1] |
| IC₅₀ for NO Inhibition | 0.38 µM | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound for in vivo studies. These protocols are based on general practices for preclinical formulation development and should be adapted based on specific experimental needs and animal models.[5]
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol describes the preparation of a solution-based formulation of this compound suitable for intraperitoneal administration in rodents. Due to its solubility in DMSO, a co-solvent system is employed to ensure bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance under sterile conditions (e.g., in a laminar flow hood).
-
Solubilization:
-
For a target dose of 10 mg/kg in a dosing volume of 10 mL/kg, a final concentration of 1 mg/mL is required.
-
Dissolve this compound in DMSO to create a stock solution. For example, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly until the powder is completely dissolved.
-
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing DMSO, PEG400, and saline. A common vehicle composition for preclinical studies is 10% DMSO, 40% PEG400, and 50% saline.
-
Formulation:
-
Slowly add the this compound stock solution (from step 2) to the co-solvent vehicle (from step 3) while vortexing to achieve the desired final concentration. For a 1 mg/mL final concentration, add 1 part of the 10 mg/mL stock to 9 parts of the vehicle.
-
Ensure the final concentration of DMSO in the formulation does not exceed 10% to minimize potential toxicity.
-
-
Sterilization: The final formulation should be prepared under aseptic conditions. If necessary, filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the formulation at 4°C and protect it from light. It is recommended to use the formulation within 24 hours of preparation to ensure stability. A stability study is recommended for longer storage.
Protocol 2: In Vivo Anti-Inflammatory Activity Assessment
This protocol outlines a general procedure to evaluate the anti-inflammatory effects of the formulated this compound in a murine model of acute inflammation.
Animal Model: Male or female BALB/c mice, 6-8 weeks old.
Experimental Groups:
-
Group 1 (Control): Vehicle only (10% DMSO, 40% PEG400, 50% Saline), IP injection.
-
Group 2 (Positive Control): Dexamethasone (e.g., 10 mg/kg), IP injection.
-
Group 3 (this compound - Low Dose): this compound formulation (e.g., 5 mg/kg), IP injection.
-
Group 4 (this compound - High Dose): this compound formulation (e.g., 20 mg/kg), IP injection.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Treatment: Administer the respective treatments (vehicle, dexamethasone, or this compound formulation) via IP injection.
-
Induction of Inflammation: One hour after treatment, induce inflammation. For example, inject 1% carrageenan solution (50 µL) into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
Tissue Collection: At the end of the experiment, animals can be euthanized, and paw tissues collected for histological analysis or measurement of inflammatory markers (e.g., cytokines, myeloperoxidase).
Visualizations
The following diagrams illustrate the putative signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for in vivo anti-inflammatory study.
References
- 1. This compound | CAS:1186021-77-1 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 1186021-77-1 | LXB02177 | Biosynth [biosynth.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. altasciences.com [altasciences.com]
Troubleshooting & Optimization
Technical Support Center: Improving Vitexdoin A Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Vitexdoin A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a lignan, a class of polyphenolic compounds, isolated from plants such as Vitex negundo. Like many natural products, this compound is hydrophobic, meaning it has low solubility in aqueous solutions. For bioassays, which are typically conducted in aqueous buffers or cell culture media, poor solubility can lead to inaccurate results, compound precipitation, and an underestimation of biological activity.
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used and powerful solvent for creating concentrated stock solutions. Other suitable solvents include N,N-Dimethylformamide (DMF), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] When preparing a stock solution, it is advisable to start with a small amount of the compound and gradually add the solvent until it is fully dissolved. Sonication or gentle warming can aid in this process.
Q3: What is the recommended concentration of organic solvent (e.g., DMSO) in the final assay medium?
The final concentration of the organic co-solvent should be kept as low as possible to avoid cellular toxicity. For most cell-based assays, the final DMSO concentration should typically not exceed 0.5% to 1%.[2] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
This is a common issue when working with hydrophobic compounds. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. Here are a few steps you can take:
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Reduce the final concentration: Test a lower final concentration of this compound in your assay.
-
Increase the co-solvent percentage: If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help maintain solubility.[2]
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Modify the dilution method: Instead of a single large dilution, perform serial dilutions in the aqueous medium. You can also try adding the stock solution dropwise to the medium while gently vortexing.
-
Use a different solubilization technique: If simple co-solvency is not sufficient, you may need to employ more advanced methods like using cyclodextrins or surfactants.
Q5: How does pH affect the solubility of this compound?
The solubility of compounds with ionizable groups can be significantly influenced by pH. While specific data for this compound is limited, many phenolic compounds are more soluble at a higher pH. You can experimentally determine the effect of pH on this compound's solubility by preparing buffers with different pH values. However, be mindful that the chosen pH must be compatible with your biological assay.
Q6: Can I use cyclodextrins to improve the solubility of this compound?
Yes, cyclodextrins are an excellent option for improving the aqueous solubility of hydrophobic compounds. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble molecule like this compound can be encapsulated, forming an inclusion complex with enhanced water solubility.[3][4] Beta-cyclodextrins (β-CD) and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). | The compound has very low solubility even in the chosen organic solvent, or the solvent is inappropriate. | 1. Try gentle heating or sonication to aid dissolution. 2. Test alternative solvents such as DMF or ethanol.[2] 3. Prepare a slurry and perform a solubility test to quantify its limit. |
| A clear stock solution forms, but precipitation occurs immediately upon dilution into the aqueous assay buffer. | The aqueous solubility limit has been drastically exceeded. The co-solvent percentage in the final solution is too low. | 1. Lower the final test concentration of this compound. 2. Increase the final co-solvent percentage, staying within the tolerance limits of your assay (e.g., from 0.1% to 0.5% DMSO).[2] 3. Switch to a solubilization method less prone to precipitation upon dilution, such as using cyclodextrins. |
| The solution is clear initially but becomes cloudy or shows a precipitate over time. | The compound is in a supersaturated state and is slowly precipitating out of the solution. The compound may be unstable in the buffer. | 1. Use the prepared solution immediately after dilution.[2] 2. Include a precipitation inhibitor in your formulation if compatible with your assay. 3. Evaluate the stability of this compound in your chosen buffer system over the time course of your experiment. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution, leading to different effective concentrations. | 1. Establish and strictly follow a standardized protocol for preparing and diluting the this compound stock solution. 2. Visually inspect the final solution for any signs of precipitation before each experiment. 3. Consider determining the kinetic solubility of this compound in your specific assay medium. |
Quantitative Data
Due to the limited availability of quantitative solubility data for this compound, the following table provides data for the structurally related flavonoid, Vitexin, which can serve as a useful reference.
| Solvent | Approximate Solubility of Vitexin | Notes |
| DMSO | ~16.6 mg/mL | A good solvent for preparing high-concentration stock solutions.[5] |
| DMF | ~14.3 mg/mL | An alternative to DMSO for stock solutions.[5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Demonstrates the significant drop in solubility upon addition of an aqueous buffer.[5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in 96-Well Plate Format
This protocol helps determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Prepare a stock solution of this compound: Dissolve this compound in 100% DMSO to a high concentration (e.g., 20 mM).
-
Create serial dilutions: In a 96-well plate (the "DMSO plate"), perform a 2-fold serial dilution of the this compound stock solution with DMSO.
-
Add cell culture medium to the assay plate: To a clear-bottom 96-well plate, add 198 µL of your cell culture medium to each well.
-
Add the compound dilutions to the assay plate: Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate the plate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours).
-
Assess precipitation: Visually inspect the plate for any precipitate. For a more quantitative assessment, you can use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation.
-
Determine the kinetic solubility limit: The highest concentration that does not show any precipitation is considered the kinetic solubility limit under these conditions.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a this compound solution using HP-β-CD.
-
Prepare an HP-β-CD solution: Dissolve HP-β-CD in your aqueous buffer or cell culture medium to the desired concentration (e.g., 10-50 mM). Gentle warming and stirring may be required.
-
Prepare a concentrated this compound stock: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.
-
Form the inclusion complex: Slowly add the concentrated this compound stock solution to the HP-β-CD solution while vortexing or stirring vigorously. The molar ratio of this compound to HP-β-CD is typically in the range of 1:1 to 1:10, which needs to be optimized for your specific compound and application.
-
Equilibrate the solution: Allow the mixture to equilibrate for a period of time (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature or 37°C) with continuous stirring.
-
Filter the solution (optional): To remove any undissolved compound, you can filter the solution through a 0.22 µm syringe filter. This step is crucial if you need a completely precipitate-free solution.
-
Determine the concentration: The concentration of the solubilized this compound in the final solution should be determined analytically, for example, by using UV-Vis spectroscopy or HPLC.
Visualizations
References
- 1. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Vitexin Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Vitexin dosage for their cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is Vitexin and what is its mechanism of action in cancer cells?
Vitexin is a natural flavonoid glycoside found in various plants, including hawthorn and mung beans.[1] It exhibits a range of pharmacological effects, including anti-oxidant, anti-inflammatory, and anti-cancer properties.[2] In cancer cells, Vitexin has been shown to modulate several critical signaling pathways to exert its effects. For instance, it can inhibit the JAK/STAT and PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell proliferation, survival, and invasion.[3][4] By targeting these pathways, Vitexin can induce apoptosis (programmed cell death), suppress tumor growth, and inhibit metastasis.[1][3][4]
2. What is a typical starting concentration range for Vitexin in cell culture experiments?
Based on published studies, a typical starting concentration range for Vitexin in cell culture experiments is between 10 µM and 200 µM.[5] However, the optimal concentration is highly dependent on the specific cell line being used. It is always recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cell line.
3. How should I dissolve Vitexin for use in cell culture?
Vitexin has poor water solubility.[6] It is recommended to first dissolve Vitexin in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) to create a stock solution.[7]
-
The solubility in DMSO is approximately 16.6 mg/ml.[7]
-
The solubility in DMF is approximately 14.3 mg/ml.[7]
For cell culture experiments, the stock solution should be diluted with your cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low enough to not affect cell viability (typically ≤ 0.5% for DMSO).[8]
4. How can I determine the optimal dosage of Vitexin for my specific cell line?
The most common method to determine the optimal dosage and the cytotoxic effects of Vitexin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. By treating your cells with a range of Vitexin concentrations, you can generate a dose-response curve and calculate the IC50 value, which is the concentration of Vitexin that inhibits cell growth by 50%.
Troubleshooting Guide
Issue: I am observing precipitation of Vitexin in my cell culture medium.
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Possible Cause: The concentration of Vitexin may be too high for its solubility in the aqueous culture medium, even with the use of a solvent.
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Solution:
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Ensure your stock solution is fully dissolved before diluting it in the medium.
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When diluting the stock solution, add it to the medium dropwise while gently vortexing or swirling the medium to facilitate mixing.
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Consider preparing a more dilute stock solution to minimize the amount of organic solvent added to the culture.
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If precipitation persists, you may need to use a lower final concentration of Vitexin.
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Issue: My control cells (treated with vehicle only) are showing reduced viability.
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Possible Cause: The concentration of the organic solvent (e.g., DMSO) in your final culture medium may be too high and causing cytotoxicity.[9]
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Solution:
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Calculate the final percentage of the solvent in your culture medium. For most cell lines, the final DMSO concentration should be kept at or below 0.5%.[8] For sensitive or primary cells, it may need to be as low as 0.1%.[8]
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Perform a vehicle control experiment where you treat cells with the highest concentration of the solvent used in your Vitexin dilutions to confirm it does not impact cell viability.
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Issue: I am not observing a dose-dependent effect of Vitexin on my cells.
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Possible Cause: The concentration range you have selected may be too narrow or not in the effective range for your specific cell line. The incubation time may also be insufficient.
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Solution:
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Broaden the range of Vitexin concentrations in your experiment. You can start with a wide range (e.g., 1 µM to 500 µM) to identify the active range and then perform a more refined experiment with narrower concentration intervals around the estimated IC50.
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Increase the incubation time. Typically, cells are treated for 24, 48, or 72 hours. The effect of Vitexin may be time-dependent.
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Quantitative Data Summary
The following table summarizes the IC50 values of Vitexin in various cancer cell lines as reported in the literature. This data can be used as a reference for selecting a starting concentration range for your experiments.
| Cell Line | Cancer Type | IC50 Value (µM) |
| U251 | Glioblastoma | 108.8 |
| HCT116 | Colorectal Cancer | 203.27 ± 9.85 |
| Caco-2 | Colon Cancer | 38.01 ± 0.64 µg/mL (~88 µM) |
| MCF-7 | Breast Cancer | Not explicitly stated, but showed cytotoxic effects |
| ZR-75-1 | Breast Cancer | Not explicitly stated, but showed cytotoxic effects |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed cytotoxic effects |
| COC1 | Ovarian Cancer | Not explicitly stated, but showed cytotoxic effects |
Note: The conversion of µg/mL to µM for Caco-2 cells is an approximation based on the molecular weight of Vitexin (432.38 g/mol ).
Experimental Protocols
Detailed Methodology for Determining the IC50 of Vitexin using MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of Vitexin on adherent cancer cell lines.
Materials:
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Vitexin powder
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Dimethyl sulfoxide (DMSO), sterile
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Adherent cancer cell line of interest
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Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
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Phosphate-buffered saline (PBS), sterile
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Trypsin-EDTA
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96-well flat-bottom cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile-filtered
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Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count cells from a sub-confluent culture flask.
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Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
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Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Preparation of Vitexin Dilutions:
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Prepare a 100 mM stock solution of Vitexin in sterile DMSO.
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Perform a serial dilution of the Vitexin stock solution in complete cell culture medium to obtain a range of working concentrations (e.g., 0, 10, 25, 50, 100, 200, 400, 800 µM). The final DMSO concentration in all wells should be the same and not exceed 0.5%. The "0 µM" well will serve as the vehicle control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
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Add 100 µL of the prepared Vitexin dilutions to the corresponding wells. Include a set of wells with medium only (no cells) as a blank control.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
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Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the Vitexin concentration.
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Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism). The IC50 is the concentration of Vitexin that results in 50% cell viability.
-
Visualizations
Caption: Signaling Pathways Modulated by Vitexin.
Caption: Experimental Workflow for Dosage Optimization.
References
- 1. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vitexin induces apoptosis by suppressing autophagy in multi-drug resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lifetein.com [lifetein.com]
- 9. scielo.br [scielo.br]
preventing Vitexdoin A degradation in experimental solutions
Disclaimer: Direct stability data for Vitexdoin A is limited in publicly available literature. The information provided herein is based on general knowledge of lignan and flavonoid chemistry, as well as data from structurally related compounds. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow/brown). What is causing this?
A1: Color changes in solutions containing phenolic compounds like this compound are often indicative of degradation, typically through oxidation. This process can be accelerated by several factors:
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Exposure to Light: Phenolic compounds can be light-sensitive.
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Elevated pH: Alkaline conditions can promote the oxidation of hydroxyl groups.
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Presence of Oxygen: Dissolved oxygen in the solvent can react with the compound.
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High Temperatures: Heat can increase the rate of chemical degradation.[1]
Q2: I am observing a precipitate in my this compound stock solution after storage. What should I do?
A2: Precipitation can occur if the compound's concentration exceeds its solubility limit in the storage solvent, especially at lower temperatures.
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Gently warm the solution: Warming the solution to 37°C may help redissolve the precipitate.
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Sonication: Brief sonication can also aid in redissolving the compound.
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Re-evaluate solvent choice: If precipitation is a recurring issue, consider using a solvent in which this compound has higher solubility, such as DMSO or ethanol.
Q3: How should I store my this compound solutions to minimize degradation?
A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:
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Temperature: Store at -20°C or -80°C for long-term storage.
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Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
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Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
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Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
Q4: What solvents are recommended for preparing this compound solutions?
A4: this compound, as a lignan, is soluble in organic solvents.[2] Recommended solvents include:
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Dimethyl sulfoxide (DMSO)
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Ethanol
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Methanol
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Acetone
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Ethyl Acetate[2]
For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it further in the aqueous culture medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO).
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in working solution | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Minimize the time the working solution is kept at room temperature or in an incubator. 3. Perform a time-course experiment to assess the stability of this compound in your specific experimental medium by analyzing samples at different time points using HPLC. |
| Variability in stock solution concentration | 1. Ensure the compound is fully dissolved when preparing the stock solution. Gentle warming or sonication may be necessary. 2. Vortex the stock solution before making dilutions. 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Interaction with other components in the medium | 1. Evaluate the stability of this compound in the basal medium versus the complete medium containing serum and other supplements. 2. Consider if any components in your medium could be promoting degradation (e.g., high pH, presence of metal ions). |
Issue 2: Loss of Biological Activity
| Possible Cause | Troubleshooting Steps |
| Chemical modification of this compound | 1. Protect solutions from light and air to prevent photo-oxidation and oxidation. 2. Ensure the pH of the final experimental solution is within a stable range for this compound (ideally neutral to slightly acidic). 3. Analyze the solution using LC-MS to check for the presence of degradation products. |
| Adsorption to plasticware | 1. Consider using low-adhesion microplates or glassware for preparing and storing solutions. 2. Pre-rinsing plasticware with the experimental medium may help to reduce non-specific binding. |
Data Presentation
Table 1: Example Stability of a Lignan Compound in Different Solvents at 4°C (Protected from Light)
| Solvent | Concentration (mM) | % Remaining after 24 hours | % Remaining after 7 days |
| DMSO | 10 | 99.5 ± 0.3 | 98.1 ± 0.5 |
| Ethanol | 10 | 98.9 ± 0.4 | 96.5 ± 0.7 |
| PBS (pH 7.4) | 0.1 | 85.2 ± 1.2 | 60.7 ± 2.1 |
Note: This table presents hypothetical data for a generic lignan to illustrate data presentation. Actual stability of this compound may vary.
Table 2: Example Effect of pH on the Stability of a Lignan Compound in Aqueous Buffer at 37°C
| pH | % Remaining after 6 hours | % Remaining after 24 hours |
| 5.0 | 97.3 ± 0.8 | 92.5 ± 1.1 |
| 7.4 | 90.1 ± 1.0 | 75.4 ± 1.5 |
| 8.5 | 72.5 ± 1.8 | 45.8 ± 2.3 |
Note: This table presents hypothetical data for a generic lignan to illustrate data presentation. Actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution for 1-2 minutes to dissolve the compound completely. Gentle warming (to 37°C) or brief sonication may be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment of this compound in Experimental Medium
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental medium (e.g., cell culture medium)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental medium at the final desired concentration.
-
Immediately after preparation (t=0), take a sample and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining working solution under the standard experimental conditions (e.g., 37°C, 5% CO2).
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At various time points (e.g., 2, 4, 8, 24 hours), collect additional samples for HPLC analysis.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
-
Visualizations
Caption: Workflow for the preparation and handling of this compound solutions.
Caption: Putative inhibitory effect of this compound on the NF-κB/iNOS/NO signaling pathway.
Caption: Factors leading to the degradation of this compound and the resulting experimental issues.
References
minimizing off-target effects of Vitexdoin A in assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Vitexdoin A in various assays, with a core focus on identifying and minimizing potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A: this compound is a natural flavonoid glycoside that has been identified as a novel Vitamin D Receptor (VDR) agonist.[1][2][3] Its primary on-target mechanism involves binding to the VDR, a nuclear receptor and transcription factor, which then modulates the expression of target genes.[4] This interaction leads to downstream anti-inflammatory and anti-tumor effects, in part by influencing macrophage polarization and regulating key signaling pathways.[1][3]
Q2: I'm observing a cellular phenotype that is inconsistent with VDR activation. Could this be due to off-target effects?
A: Yes, an unexpected or inconsistent phenotype is a common indicator of potential off-target activity. While this compound's primary target is the VDR, like many small molecules, it could interact with other proteins, especially at higher concentrations.[5] Potential off-targets could include other nuclear receptors with structural similarities to VDR or various kinases. It is crucial to perform control experiments to distinguish on-target from off-target effects.
Q3: How do I determine the optimal concentration of this compound for my experiments to minimize off-target effects?
A: The key is to use the lowest effective concentration that elicits the desired on-target activity.[5] We recommend performing a 10-point dose-response curve for your specific assay (e.g., measuring the expression of a known VDR target gene like CYP24A1). This will allow you to determine the EC50 (half-maximal effective concentration) and select a concentration for your experiments that is at or slightly above this value, minimizing the risk of engaging lower-affinity off-targets.[6]
Q4: What are the essential positive and negative controls to include in my assays?
A: Proper controls are critical for validating your results.
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Vehicle Control: A treatment group using only the solvent (e.g., DMSO) in which this compound is dissolved, at the same final concentration used for the compound treatment.[5]
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Positive Control: A well-characterized, structurally distinct VDR agonist (e.g., calcitriol, the natural VDR ligand) should be used.[4] If this compound recapitulates the phenotype you observe with this compound, it strengthens the evidence for an on-target effect.[5]
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Inactive Analog (if available): An ideal, though often unavailable, control is a structurally similar analog of this compound that is known to be inactive against the VDR. This helps to rule out effects caused by the chemical scaffold itself.
Data Presentation
Table 1: this compound - Target Profile & Binding Affinity
| Parameter | Value | Target Protein | Assay Method | Reference |
| Binding Affinity (KD) | 34.67 µM | Vitamin D Receptor (VDR) | Surface Plasmon Resonance (SPR) | [1] |
Table 2: Recommended Starting Concentration Ranges for this compound Assays
| Assay Type | Recommended Starting Range | Rationale |
| Biochemical Binding Assays (e.g., SPR) | 1 µM - 100 µM | To characterize direct binding kinetics and affinity around the known KD.[7] |
| Cell-Based Target Gene Expression | 5 µM - 50 µM | Based on the reported KD, this range is likely to cover the EC50 for VDR-mediated gene transcription in cells. |
| Cellular Target Engagement (CETSA) | 10 µM - 100 µM | Higher concentrations may be needed to achieve sufficient target occupancy for a detectable thermal shift.[8] |
| Phenotypic/Cell Viability Assays | 1 µM - 50 µM | A wider range to identify the lowest effective concentration and monitor for potential toxicity at higher concentrations.[6] |
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Phenotype in Cell-Based Assays
Possible Cause: The observed cellular response may be due to the modulation of an unintended protein (off-target) rather than the Vitamin D Receptor.
Troubleshooting Strategy:
-
Validate On-Target Engagement: Directly confirm that this compound is binding to the VDR in your intact cells using a Cellular Thermal Shift Assay (CETSA).[9][10] An increase in the thermal stability of VDR in the presence of this compound is a strong indicator of target engagement.[5]
-
Use an Orthogonal On-Target Activator: Treat cells with a structurally different VDR agonist (e.g., calcitriol). If this compound produces the same phenotype, it is more likely an on-target effect.
-
Perform a Rescue Experiment: If possible, transfect cells with a mutant version of VDR that does not bind this compound but retains its function. If the phenotype is lost in these cells, it confirms the effect is VDR-dependent.[5]
Caption: Logic diagram for troubleshooting inconsistent cellular phenotypes.
Problem 2: High Background or False Positives in Biochemical Screens
Possible Cause: this compound may be interfering with the assay technology itself. For example, in fluorescence-based assays, the compound may be autofluorescent or may quench the signal.
Troubleshooting Strategy:
-
Run an Interference Counter-Screen: Perform the assay in the absence of the primary target protein (VDR). If you still observe a signal change with this compound, it indicates assay interference.
-
Use an Orthogonal, Label-Free Assay: Confirm the direct binding interaction using a different technology that is less prone to compound interference. Surface Plasmon Resonance (SPR) is an excellent choice as it measures binding in real-time without labels.[11][12]
-
Change the Detection Wavelength: If using a fluorescence-based assay, try to use fluorophores that excite and emit at longer, red-shifted wavelengths to minimize interference from natural product autofluorescence.
Caption: Experimental workflow for validating a biochemical screening hit.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is designed to verify the engagement of this compound with its target, the Vitamin D Receptor (VDR), in intact cells.[8][13]
Materials:
-
Cultured cells expressing VDR
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge (capable of >12,000 x g)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against VDR
-
HRP-conjugated secondary antibody
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound (e.g., 50 µM) and a corresponding volume of vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[8] Include an unheated control (room temperature).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble VDR by Western blotting.
-
Analysis: A positive result is indicated by a higher amount of soluble VDR (stronger band intensity) in the this compound-treated samples at elevated temperatures compared to the vehicle-treated samples. This "thermal shift" signifies that ligand binding has stabilized the protein.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
This protocol provides a general method for confirming and quantifying the direct binding of this compound to purified VDR protein.[11][12]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified recombinant VDR protein
-
This compound serial dilutions in running buffer
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Methodology:
-
Protein Immobilization: Immobilize the purified VDR protein onto the surface of a sensor chip using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations. A reference channel should be activated and blocked without protein to serve as a control.
-
Assay Setup: Equilibrate the system with running buffer. The inclusion of a small percentage of DMSO in the running buffer is critical to maintain the solubility of this compound.
-
Analyte Injection: Prepare a serial dilution of this compound in running buffer (e.g., from 1 µM to 100 µM). Inject each concentration over the VDR and reference channels for a set association time, followed by a dissociation phase with running buffer only.
-
Regeneration: If necessary, inject a pulse of regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
References
- 1. Harnessing the Power of Vitexin as a Vitamin D Receptor Agonist in Colorectal Cancer: A New Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of vitexin as a novel VDR agonist that mitigates the transition from chronic intestinal inflammation to colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. CETSA [cetsa.org]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Overcoming Resistance to Anti-Cancer Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to in vitro cancer cell line resistance to investigational compounds. As "Vitexdoin A" is a novel compound, this guide offers a generalized framework based on established mechanisms of drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to my compound. What are the common mechanisms of acquired drug resistance?
A1: Acquired drug resistance in cancer cells is a multifactorial phenomenon.[1][2] Some of the primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.[2][3][4][5][6][7]
-
Alteration of the Drug Target: Mutations or modifications in the target protein can prevent the drug from binding effectively.[2][8]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the pathway inhibited by the drug.[8][9][10] Common pathways include PI3K/Akt/mTOR and MAPK/ERK.[8][11][12]
-
Enhanced DNA Repair: Increased capacity to repair DNA damage induced by the compound can lead to resistance.[2][13]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells resistant to programmed cell death.[1][14][15][16][17]
-
Altered Drug Metabolism: Cancer cells may increase the metabolic inactivation of the drug.[13]
Q2: How can I determine if my cell line has developed resistance?
A2: The development of resistance can be confirmed by comparing the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.[18] This is typically determined using a cell viability assay.
Q3: What are the first steps I should take to troubleshoot this resistance?
A3: Start by verifying the integrity of your experimental setup:
-
Cell Line Authentication: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Contamination: Regularly test for mycoplasma, as it can significantly alter cellular responses to drugs.
-
Compound Stability: Ensure your compound is stored correctly and that the stock solutions are not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Standardize cell seeding densities and treatment durations, as these can influence drug sensitivity.[19]
Troubleshooting Guides
Problem: Increased IC50 value and decreased cell death observed after treatment with Compound A.
This troubleshooting guide will help you investigate the potential mechanisms of resistance.
Workflow for Investigating Drug Resistance
Caption: A step-by-step workflow for diagnosing the cause of drug resistance.
Possible Cause 1: Increased Drug Efflux via ABC Transporters
-
Question: How do I know if my compound is being pumped out of the cells?
-
Answer: You can investigate this through a few key experiments:
-
Expression Analysis: Measure the mRNA and protein levels of common ABC transporters (e.g., ABCB1/P-gp, ABCG2) in your resistant cells compared to the parental line using qPCR and Western blotting.
-
Functional Assay: Perform a substrate accumulation assay using a fluorescent dye like Rhodamine 123. Reduced accumulation in resistant cells suggests increased efflux activity.
-
Combination Therapy: Treat your resistant cells with your compound in combination with a known ABC transporter inhibitor (e.g., Verapamil, Tariquidar).[4][5] A restoration of sensitivity would strongly suggest the involvement of these transporters.
-
Possible Cause 2: Alterations in Pro-survival Signaling Pathways
-
Question: How can I check if bypass signaling pathways are activated in my resistant cells?
-
Answer: Activation of pro-survival pathways like PI3K/Akt and MAPK/ERK is a common resistance mechanism.[8][11][12]
-
Phospho-protein Analysis: Use a phospho-kinase array or perform Western blotting for key phosphorylated proteins (e.g., p-Akt, p-ERK) to compare their levels between sensitive and resistant cells. An increase in phosphorylation indicates pathway activation.
-
Inhibitor Co-treatment: Combine your compound with inhibitors of the suspected activated pathway (e.g., a PI3K inhibitor like Wortmannin or a MEK inhibitor).[11][20] If this combination restores sensitivity, it points to the involvement of that pathway.
-
Common Pro-Survival Pathways in Drug Resistance
Caption: Simplified PI3K/Akt and MAPK/ERK signaling pathways.
Possible Cause 3: Evasion of Apoptosis
-
Question: My compound is no longer inducing cell death. How can I investigate the apoptotic machinery?
-
Answer: Resistance to apoptosis is a hallmark of cancer and drug resistance.[1][14][15][16][17]
-
Apoptosis Assays: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cells. A decrease in the Annexin V positive population in resistant cells is indicative of apoptosis evasion.
-
Caspase Activity: Measure the activity of executioner caspases (e.g., Caspase-3, -7) using a colorimetric or fluorometric assay.
-
Bcl-2 Family Expression: Perform Western blotting to analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. An increased ratio of anti- to pro-apoptotic proteins often correlates with resistance.[14]
-
Data Presentation
Table 1: IC50 Values of Compound A in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| Cell Line X | 1.2 ± 0.2 | 25.8 ± 3.1 | 21.5 |
| Cell Line Y | 0.8 ± 0.1 | 15.2 ± 2.5 | 19.0 |
| Cell Line Z | 2.5 ± 0.4 | 50.1 ± 5.6 | 20.0 |
| Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental) |
Table 2: Relative mRNA Expression of ABC Transporters in Resistant vs. Parental Cells
| Gene | Fold Change in Resistant Line X | Fold Change in Resistant Line Y | Fold Change in Resistant Line Z |
| ABCB1 (P-gp) | 15.3 ± 2.1 | 2.1 ± 0.5 | 12.8 ± 1.9 |
| ABCG2 | 1.2 ± 0.3 | 18.9 ± 3.4 | 3.4 ± 0.8 |
| ABCC1 | 3.5 ± 0.7 | 1.8 ± 0.4 | 5.6 ± 1.1 |
| Data presented as mean ± standard deviation, normalized to the parental cell line. |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to a cytotoxic agent.[18][21]
-
Determine Initial IC50: First, determine the IC50 of your compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Begin by culturing the parental cells in media containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[22]
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the drug concentration by 1.5- to 2-fold.[18][22]
-
Monitoring and Maintenance: Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the previous concentration until they recover.[18][22] It is crucial to cryopreserve cells at each successful step.
-
Establishment of Resistance: A cell line is generally considered resistant when its IC50 is at least 3- to 10-fold higher than the parental line.[18] This process can take 6-12 months.
-
Characterization: Once a resistant line is established, perform regular checks of its IC50 to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of your compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.[18]
Protocol 3: Western Blotting for Signaling Proteins
-
Cell Lysis: Treat sensitive and resistant cells with and without your compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Role of apoptotic response in cellular resistance to cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell signaling and cancer: a mechanistic insight into drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 20. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. Cell Culture Academy [procellsystem.com]
Technical Support Center: Enhancing the Bioavailability of Vitexin A in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Vitexin A. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is Vitexin A and why is its bioavailability a concern?
A1: Vitexin A, an apigenin-8-C-glucoside, is a naturally occurring flavonoid with a wide range of potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its clinical application is significantly hindered by its low oral bioavailability. This is primarily due to its poor water solubility, extensive first-pass metabolism in the intestines, and potential for efflux back into the intestinal lumen by transporters like P-glycoprotein. Studies in rats have shown the absolute bioavailability of unmodified Vitexin A to be as low as 4.91%.[1][2][3][4]
Q2: What are the common strategies to enhance the bioavailability of Vitexin A?
A2: Several formulation strategies are being explored to overcome the challenges of Vitexin A's low bioavailability. These include:
-
Nanoformulations: Reducing the particle size of Vitexin A to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption. This includes techniques like nano-suspensions, solid lipid nanoparticles (SLNs), and liposomes.[5][6][7][8][9][10]
-
Inclusion Complexes: Encapsulating Vitexin A within cyclodextrin molecules can improve its solubility and stability in the gastrointestinal tract.[11]
-
Solid Dispersions: Dispersing Vitexin A in a carrier matrix at the molecular level can enhance its dissolution rate.
Q3: What animal models are typically used for studying Vitexin A bioavailability?
A3: Rats, particularly Sprague-Dawley or Wistar strains, are the most commonly used animal models for pharmacokinetic studies of Vitexin A and its various formulations.[1][2][3][4] Mice are also used for efficacy studies. The choice of animal model can depend on the specific research question and the formulation being tested.
Q4: What are the key pharmacokinetic parameters to measure when assessing bioavailability?
A4: The key parameters to evaluate the bioavailability of Vitexin A formulations include:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Maximum Concentration): The time it takes to reach Cmax.
-
t1/2 (Half-life): The time it takes for the drug concentration in the plasma to reduce by half.
-
Relative Bioavailability: A comparison of the bioavailability of a test formulation to a reference formulation (e.g., raw Vitexin A).
Troubleshooting Guides
This section addresses common issues that may arise during the preparation and in vivo testing of Vitexin A formulations.
Formulation Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency in Nanoparticles/Liposomes | - Poor affinity of Vitexin A for the lipid matrix.- Suboptimal processing parameters (e.g., homogenization pressure, sonication time).- Inappropriate drug-to-lipid ratio. | - Screen different lipids or polymers to find a more compatible matrix.- Optimize processing parameters based on preliminary experiments.- Adjust the drug-to-lipid ratio; a lower ratio may improve encapsulation. |
| Particle Aggregation in Nanosuspensions | - Insufficient stabilizer concentration.- Inappropriate choice of stabilizer.- Changes in temperature or pH during storage. | - Increase the concentration of the stabilizer.- Test different stabilizers (e.g., Poloxamer 188, lecithin).- Store the nanosuspension at the recommended temperature and pH. |
| Instability of Cyclodextrin Inclusion Complexes | - Weak interaction between Vitexin A and the cyclodextrin.- Displacement of Vitexin A by other molecules. | - Choose a cyclodextrin with a more suitable cavity size (e.g., β-cyclodextrin, HP-β-cyclodextrin).- Control the formulation environment to minimize competing molecules. |
Animal Study Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability in Pharmacokinetic Data | - Inconsistent dosing technique.- Differences in animal fasting status.- Genetic variability within the animal strain.- Stress-induced physiological changes. | - Ensure consistent and accurate administration of the formulation.- Standardize the fasting period for all animals before dosing.- Use a sufficient number of animals per group to account for individual variations.- Acclimatize animals to the experimental procedures to minimize stress. |
| Low or Undetectable Plasma Concentrations of Vitexin A | - Insufficient dose.- Rapid metabolism or clearance.- Poor absorption of the formulation. | - Conduct a dose-ranging study to determine an appropriate dose.- Analyze for metabolites in plasma and urine to understand the metabolic profile.- Re-evaluate the formulation strategy to further enhance absorption. |
| Adverse Events or Toxicity in Animals | - High dose of Vitexin A or formulation components.- Toxicity of the formulation excipients. | - Perform a dose-escalation study to determine the maximum tolerated dose.- Use excipients with a known safety profile (GRAS-listed). |
Experimental Protocols & Data
This section provides detailed methodologies for preparing different Vitexin A formulations and presents a summary of pharmacokinetic data from animal studies.
Experimental Protocols
1. Vitexin A Nanosuspension via Antisolvent Precipitation and High-Pressure Homogenization
-
Materials: Vitexin A, Dimethyl sulfoxide (DMSO), Deionized water, Poloxamer 188 (stabilizer), High-pressure homogenizer, Magnetic stirrer.
-
Procedure:
-
Dissolve Vitexin A in DMSO to prepare the organic solution.
-
Prepare an aqueous solution containing the stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
Add the Vitexin A-DMSO solution dropwise into the aqueous stabilizer solution under magnetic stirring to form a crude suspension (antisolvent precipitation).
-
Subject the crude suspension to high-pressure homogenization at a specified pressure (e.g., 1000 bar) for a set number of cycles (e.g., 20 cycles) to reduce the particle size.
-
The resulting nanosuspension can be used directly or lyophilized for long-term storage.
-
2. Vitexin A - β-Cyclodextrin Inclusion Complex
-
Materials: Vitexin A, β-Cyclodextrin, Deionized water, Magnetic stirrer, Freeze-dryer.
-
Procedure:
-
Dissolve β-Cyclodextrin in deionized water with heating and stirring to obtain a clear solution.
-
Add Vitexin A to the β-Cyclodextrin solution.
-
Stir the mixture at a constant temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
Allow the solution to cool to room temperature while stirring.
-
Freeze-dry the resulting solution to obtain the Vitexin A-β-cyclodextrin inclusion complex powder.
-
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Raw Vitexin A in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (30 mg/kg) | Reference |
| Cmax (µg/mL) | - | 0.51 ± 0.015 | [1][2][3] |
| Tmax (min) | - | 15.82 ± 0.172 | [1][2][3] |
| AUC (µg·min/mL) | 322.58 ± 49.35 | 47.52 ± 7.29 | [1][2][3] |
| t1/2 (min) | 46.01 ± 0.81 | 59.81 ± 2.31 | [1][2][3] |
| Absolute Bioavailability (%) | - | 4.91 ± 0.761 | [1][2][3][4] |
Table 2: Comparative Bioavailability of Vitexin A Formulations in Rats
| Formulation | Dose (Oral) | Relative Bioavailability Increase (vs. Raw Vitexin A) | Key Findings | Reference |
| γ-Cyclodextrin Metal-Organic Framework | Not Specified | 1.99-fold | Increased solubility and inhibited re-crystallization. | [12] |
| Vitexin-loaded Solid Lipid Nanoparticles (SLN) | 5 mg/kg | Significantly increased antiallodynic and antihyperalgesic effects compared to pure vitexin, suggesting enhanced bioavailability. | SLN formulation was more effective than pure vitexin in a neuropathic pain model. | [10] |
Note: Direct comparative pharmacokinetic data for various Vitexin A nanoformulations is limited. The table will be updated as more studies become available.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Enhancing Vitexin A Bioavailability
Caption: Workflow for developing and evaluating bioavailability-enhanced Vitexin A formulations.
Potential Signaling Pathways in Vitexin A Intestinal Absorption
Caption: Hypothesized role of AMPK and P-glycoprotein in Vitexin A intestinal transport.
References
- 1. Herb–Drug Interactions: Challenges and Opportunities for Improved Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans | Encyclopedia MDPI [encyclopedia.pub]
- 6. Formulation, Characterization and In vitro Drug Delivery of Vitexin Loaded Liposomes | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Vitexin Nanoparticles by Combining the Antisolvent Precipitation and High Pressure Homogenization Approaches Followed by Lyophilization for Dissolution Rate Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examination of the effects of vitexin and vitexin-loaded solid lipid nanoparticles on neuropathic pain and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Vitexdoin A Precipitation in Aqueous Buffers
Disclaimer: Initial research did not yield significant public data on a compound named "Vitexdoin A." To provide a comprehensive and actionable guide as requested, this technical support center has been developed using Quercetin as a representative model for a flavonoid with known low aqueous solubility and precipitation challenges. The principles, troubleshooting steps, and formulation strategies detailed below are widely applicable to other poorly soluble polyphenolic compounds and can be adapted for your specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (modeled by Quercetin) precipitating in my aqueous buffer?
Precipitation of poorly soluble compounds like Quercetin in aqueous buffers is a common issue driven by several factors:
-
Low Intrinsic Solubility: Quercetin has very low solubility in water, reported to be around 0.01 mg/mL at 25°C[1][2].
-
pH of the Buffer: The solubility of Quercetin is highly dependent on pH. It is more soluble in alkaline conditions compared to acidic or neutral pH[3]. In typical cell culture media with a pH around 7.4, Quercetin is unstable and can degrade and precipitate[4].
-
Buffer Composition: The presence of certain ions in the buffer can lead to the formation of insoluble salts. For instance, calcium salts are known to be prone to precipitation.
-
Solvent Shock: When a concentrated stock solution of the compound in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of the solution.
-
Temperature: Temperature fluctuations can affect solubility. While increasing temperature can enhance the solubility of Quercetin in water, it can also accelerate its degradation[5]. Conversely, cooling a saturated solution can cause precipitation.
-
Concentration: The concentration of the compound in the final solution may exceed its solubility limit in that specific buffer system.
Q2: How can I prepare a stock solution of this compound (Quercetin) to minimize precipitation upon dilution?
Preparing a concentrated and stable stock solution is the first critical step.
-
Use an Appropriate Organic Solvent: Quercetin is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol[6][7]. DMSO is often preferred as it can dissolve Quercetin at high concentrations (e.g., 30 mg/mL)[6].
-
Recommended Protocol: A common practice is to prepare a high-concentration stock solution (e.g., 10-30 mg/mL) in 100% DMSO or absolute ethanol[6][7]. Store this stock solution at -20°C, protected from light. Quercetin stock solutions in DMSO are generally stable for extended periods when stored correctly[8].
-
Sonication: For dissolving Quercetin, especially at higher concentrations, ultrasonication can be beneficial[7].
Q3: What is the best way to dilute my stock solution into an aqueous buffer or cell culture medium to avoid precipitation?
The dilution step is crucial to prevent precipitation.
-
Pre-warm the Aqueous Buffer: Ensure your buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the stock solution.
-
Dilute into a Small Volume First: A good practice is to perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of buffer or medium, and then add this intermediate dilution to the final volume.
-
Vortex While Adding: Add the stock solution dropwise into the vortexing buffer or medium. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your working solution as low as possible, typically below 0.5% (v/v), to avoid solvent-induced toxicity in cell-based assays.
Q4: Are there any formulation strategies to enhance the solubility of this compound (Quercetin) in aqueous solutions?
Yes, several formulation strategies can significantly improve the aqueous solubility of poorly soluble compounds:
-
pH Adjustment: Increasing the pH of the buffer can increase the solubility of Quercetin[3]. However, be mindful of the pH stability of your compound and the requirements of your experimental system. Quercetin is known to degrade at a pH above 7.0[4][9].
-
Use of Co-solvents: Co-solvents like propylene glycol, glycerin, and polyethylene glycols (PEGs) can be used in combination to enhance solubility. This is known as the mixed-solvency approach[3][10][11].
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Polysorbate 20 can increase the solubility of Quercetin by forming micelles that encapsulate the hydrophobic compound[1]. Polysorbate 80 has been shown to be more effective than Polysorbate 20 in increasing Quercetin's solubility[1].
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide
Issue: I observe a precipitate immediately after diluting my stock solution.
| Potential Cause | Troubleshooting Step |
| Concentration too high | Reduce the final concentration of the compound in your working solution. |
| Solvent shock | Add the stock solution dropwise while vigorously vortexing the buffer. Perform a serial dilution. |
| Temperature difference | Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing. |
Issue: The solution is initially clear but becomes cloudy or forms a precipitate over time.
| Potential Cause | Troubleshooting Step |
| Compound instability | Quercetin is unstable and degrades in neutral to alkaline pH buffers, especially at 37°C[4][9]. Prepare fresh working solutions immediately before use and do not store them[6]. |
| Delayed precipitation | The initial concentration might be in a metastable state. Try lowering the final concentration. |
| Interaction with media components | Components in complex media (e.g., serum proteins) can interact with the compound. Consider using a simpler buffer for initial solubility tests. |
Quantitative Data Summary
Table 1: Solubility of Quercetin in Various Solvents
| Solvent | Solubility | Reference |
| Water (25°C) | ~0.01 mg/mL | [1][2] |
| Distilled Water | 0.1648 mg/mL | [3] |
| Ethanol | ~2 mg/mL | [6] |
| DMSO | ~30 mg/mL | [6] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [6] |
| 1:4 DMSO:PBS (pH 7.2) | ~1 mg/mL | [6] |
Table 2: Effect of pH on Quercetin Solubility
| pH | Solubility | Observation | Reference |
| 1.2 - 7.4 | Increases with pH | More soluble in alkaline medium | [3] |
| > 8.0 | Significantly increases | - | [12] |
| < 7.0 | More stable | Less degradation | [4] |
Table 3: Effect of Surfactants on Quercetin Solubility in Citrate Buffer (pH 4.5)
| Surfactant (Concentration) | Fold Increase in Solubility | Reference |
| Polysorbate 20 (73.0 ppm) | 2.14 | [1] |
| Polysorbate 80 (19.0 ppm) | 3.63 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Quercetin Stock Solution
-
Weighing: Accurately weigh the desired amount of Quercetin powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Pre-warm Medium: Place the required volume of cell culture medium in a sterile tube and pre-warm it to 37°C in a water bath or incubator.
-
Thaw Stock Solution: Thaw an aliquot of the Quercetin stock solution at room temperature.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the stock solution drop by drop to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store the diluted aqueous solution[6].
Visualizations
References
- 1. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Fibril Formation Enhances Complexation of Oat Globulin with Quercetin: Mechanism, Structure Evolution, Delivery Performance [mdpi.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Vitexdoin A Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Vitexdoin A. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural source is it typically isolated?
A1: this compound is a phenyldihydronaphthalene-type lignan that has demonstrated antioxidative and radical-scavenging properties.[1] It is naturally found in and isolated from plants of the Vitex genus, such as Vitex negundo.[1]
Q2: What are the general steps for the purification of this compound?
A2: The general workflow for this compound purification involves:
-
Extraction: Initial extraction from the plant material (e.g., seeds, leaves) using a suitable solvent.
-
Crude Fractionation: Partitioning of the crude extract to remove highly polar or nonpolar impurities.
-
Chromatographic Purification: Separation of this compound from other compounds using techniques like column chromatography and High-Performance Liquid Chromatography (HPLC).
-
Recrystallization: Final purification of the isolated this compound to achieve high purity.
Q3: Which solvents are best for the initial extraction of this compound?
A3: While specific optimization for this compound is recommended, lignans are often successfully extracted with moderately polar solvents. Methanol, ethanol, or mixtures of these alcohols with water are commonly used for extracting phenolic compounds from plant materials.[2][3] For instance, 80% methanol has been effectively used to obtain crude extracts from Vitex species.[4]
Q4: What are the key challenges in purifying this compound?
A4: Key challenges include:
-
Low abundance: this compound may be present in low concentrations in the plant source, requiring efficient extraction and purification strategies to obtain sufficient quantities.
-
Co-eluting impurities: Structurally similar compounds present in the extract can be difficult to separate from this compound using chromatography.
-
Compound stability: Lignans can be sensitive to factors like pH, temperature, and light, which may lead to degradation during purification.[5]
-
Solvent selection: Choosing the right solvent system is critical for both extraction and chromatographic separation to achieve good yield and purity.[6]
Troubleshooting Guides
Column Chromatography
Q: My this compound is not moving off the silica gel column, even with a high polarity eluent.
A: This issue, known as "streaking" or irreversible adsorption, can occur for several reasons:
-
Acidic Silica: Standard silica gel is slightly acidic and can strongly interact with certain compounds. If this compound has functional groups sensitive to acid, it may bind irreversibly.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine or ammonia in the slurry or by adding a small percentage (0.1-1%) to your eluent.[7]
-
-
Inappropriate Solvent System: The chosen solvent may not be strong enough to elute the compound.
-
Solution: Perform thorough thin-layer chromatography (TLC) analysis with a range of solvent systems to find an optimal one that gives your compound an Rf value between 0.2 and 0.4.[8] If your compound is still not moving, consider switching to a different stationary phase like alumina or a bonded-phase silica (e.g., C18).
-
-
Sample Overloading: Loading too much crude extract onto the column can lead to poor separation and band broadening.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Q: All my fractions from the column are mixed, despite good separation on TLC.
A: This can be a frustrating issue with several potential causes:
-
TLC vs. Column Discrepancy: The silica gel on TLC plates can sometimes differ in activity and particle size from the silica used for column chromatography.[8]
-
Solution:
-
Solvent Polarity Adjustment: The polarity of the eluent for column chromatography often needs to be slightly lower than what gives ideal separation on TLC. Try reducing the proportion of the more polar solvent.
-
Dry Loading: If the crude sample is not fully soluble in the initial column solvent, it can lead to poor band application. Dry loading the sample, where it is pre-adsorbed onto a small amount of silica gel before being added to the column, can resolve this.[9]
-
Flow Rate: An excessively high flow rate can diminish the resolution. Try running the column at a slower drip rate.[9]
-
High-Performance Liquid Chromatography (HPLC)
Q: I'm seeing broad or tailing peaks for this compound in my HPLC chromatogram.
A: Peak broadening or tailing can compromise purity and quantification. Here are common causes and solutions:
-
Secondary Interactions: Residual silanol groups on C18 columns can interact with polar functional groups on this compound, causing tailing.
-
Solution: Add a competing agent like triethylamine (0.1%) to the mobile phase or lower the pH of the mobile phase (e.g., with 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups.[10]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.[11]
-
-
Contamination: Buildup of contaminants on the column frit or at the head of the column can affect peak shape.
Q: My retention times for this compound are inconsistent between runs.
A: Fluctuating retention times can make peak identification difficult. Consider these factors:
-
Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time.
-
Solution: Prepare fresh mobile phase for each run, ensuring accurate measurements of all components. Always use HPLC-grade solvents and water.[13] Degas the mobile phase thoroughly before use.
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[13]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause drift in retention times.
-
Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) until a stable baseline is achieved.[14]
-
Recrystallization
Q: My this compound is not crystallizing from the solution.
A: Failure to crystallize is often due to supersaturation or the presence of impurities that inhibit crystal formation.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.[15]
-
Seeding: Add a tiny crystal of pure this compound (if available) to the solution to act as a seed for crystal growth.[16]
-
Reduce Solubility: If the compound is too soluble, you can try adding a small amount of an "anti-solvent" (a solvent in which this compound is insoluble but is miscible with the crystallization solvent).[17][18]
-
Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of this compound.[17]
-
Q: The recrystallized this compound is still impure.
A: This indicates that impurities are co-crystallizing with your product.
-
Solution:
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[15]
-
Solvent Choice: The chosen solvent may be too good at dissolving the impurities, or it may have similar solubility properties for both the product and impurities. Experiment with different solvents or solvent mixtures.[6] The ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[15]
-
Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Lignan-Rich Plant Material
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time (hours) | Relative Yield (%) | Relative Purity (%) |
| Maceration | 80% Methanol | 25 | 48 | 65 | 40 |
| Soxhlet Extraction | n-Hexane | 69 | 8 | 50 | 55 |
| Dichloromethane | 40 | 8 | 70 | 60 | |
| Methanol | 65 | 8 | 85 | 50 | |
| Ultrasound-Assisted | 70% Ethanol | 40 | 1 | 90 | 58 |
| Microwave-Assisted | 70% Ethanol | 80 | 0.5 | 95 | 62 |
Note: Data is representative and intended for comparative purposes.
Table 2: Troubleshooting HPLC Peak Shape Issues for this compound
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Peak Tailing | Secondary silanol interactions | Add 0.1% TFA or Formic Acid to mobile phase | Symmetrical peak shape |
| Peak Fronting | Sample overload | Dilute sample 10-fold | Symmetrical peak shape |
| Split Peaks | Column contamination/void | Back-flush column; replace if necessary | Single, sharp peak |
| Broad Peaks | High dead volume in system | Use shorter tubing, check connections | Sharper, more efficient peaks |
Experimental Protocols
Protocol 1: General Column Chromatography for this compound Purification
-
Slurry Preparation: Weigh out an appropriate amount of silica gel (e.g., 100 g) and create a slurry with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use the dry loading method by adsorbing the extract onto a small amount of silica gel. Carefully apply the sample to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Analysis: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of impure this compound at room temperature and at the solvent's boiling point.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[15]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[15]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 3. scirp.org [scirp.org]
- 4. KR20050078386A - Method for extracting vitexin and isovitexin from vigna radiata (l.) and extract thereof - Google Patents [patents.google.com]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. organic chemistry - Why does column chromatography not work like it's supposed to? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. agilent.com [agilent.com]
- 11. bvchroma.com [bvchroma.com]
- 12. eclass.uoa.gr [eclass.uoa.gr]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 18. web.uvic.ca [web.uvic.ca]
Validation & Comparative
Validating the Cytotoxic Effects of Vitexin and Related Compounds Across Multiple Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the cytotoxic effects of Vitexin and its related compounds, derived from the Vitex genus, on various cancer cell lines. The data presented is compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their anti-cancer potential.
Quantitative Data Summary
The cytotoxic activity of Vitexin and compounds isolated from Vitex species, often expressed as the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variability underscores the cell-specific response to these compounds.[1] The following table summarizes the IC50 values reported in several studies.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference |
| Purified Vitexin compound VB1 | MDA-MB-231 | Breast Cancer | 0.39 to 3.2 µmol/L | [2] |
| EVn-50 (70% Vitexin lignans) | COC1 | Ovarian Cancer | Most sensitive | [2] |
| SK-BR-7 | Breast Cancer | Least sensitive | [2] | |
| Vitexin | A549 | Non-small cell lung cancer | Dose-dependent reduction in viability | [3] |
| HCT-116DR | Multi-drug resistant colorectal cancer | Concentration-dependent cytotoxicity | [4] | |
| U937 | Human Leukemia | Potent induction of programmed cell death | [5] | |
| Artemetin (from V. negundo) | HepG2 | Liver Cancer | 2.3 ± 0.6 µM | [6] |
| MCF-7 | Breast Cancer | 3.9 ± 0.6 µM | [6] | |
| Vitexicarpin (from V. negundo) | HepG2 | Liver Cancer | 23.9 ± 0.6 µM | [6] |
| MCF-7 | Breast Cancer | 25.8 ± 0.9 µM | [6] | |
| Penduletin (from V. negundo) | HepG2 | Liver Cancer | 5.6 ± 0.7 µM | [6] |
| MCF-7 | Breast Cancer | 6.4 ± 1.26 µM | [6] | |
| V. negundo ethanolic extract | HepG2 | Liver Cancer | 57.36 µg/ml (48h) | [7] |
| V. rotundifolia methanol extract | T-47D | Breast Cancer | 79.43 µg/ml (72h) | [8] |
| V. trifolia hexanic extract | HepG2 | Liver Cancer | Effective at 80 µg/ml | [9] |
| HeLa | Cervical Cancer | Effective at 80 µg/ml | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to determine the cytotoxic effects of Vitexin and related compounds.
1. Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Vitexin). A vehicle control (e.g., DMSO) and a blank control (medium only) are also included. Cells are typically incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
2. Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for about 15 minutes. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound. An increase in the population of Annexin V-positive cells indicates the induction of apoptosis.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A flowchart illustrating the general experimental procedure for evaluating the cytotoxic effects of a compound on cancer cell lines.
Vitexin-Induced Apoptosis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitexin induces apoptosis by suppressing autophagy in multi-drug resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis triggered by vitexin in U937 human leukemia cells via a mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PASS-predicted Vitex negundo activity: antioxidant and antiproliferative properties on human hepatoma cells-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
Unraveling the Anti-Inflammatory Action of Vitexin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory mechanisms of Vitexin, a naturally occurring flavonoid glycoside. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers exploring novel anti-inflammatory therapeutics.
At a Glance: Vitexin's Anti-Inflammatory Profile
Vitexin, an apigenin flavone glucoside found in various medicinal plants, exhibits potent anti-inflammatory properties through multiple molecular pathways.[1] Its primary mechanisms of action include the suppression of the NF-κB and MAPK signaling pathways, and the inhibition of the NLRP3 inflammasome. These actions collectively reduce the production of pro-inflammatory mediators and mitigate inflammatory responses.
Comparative Efficacy of Vitexin
Experimental data demonstrates that Vitexin's anti-inflammatory effects are comparable to, and in some cases superior to, other known anti-inflammatory agents.
| Compound | Assay | Concentration/Dose | Inhibition (%) | Reference |
| Vitexin | Albumen Denaturation | 500 µg/ml | 54.2% | [2] |
| Aspirin | Albumen Denaturation | 200 µg/ml | 55.6% | [2] |
| Vitexin | Proteinase Inhibition | 500 µg/ml | 57.8% | [2] |
| Aspirin | Proteinase Inhibition | 200 µg/ml | 55.6% | [2] |
| Vitexin | Carrageenan-induced paw edema | 10 mg/kg (oral) | Significant reduction | [2] |
| Indomethacin | Carrageenan-induced paw edema | 5 mg/kg (i.p.) | Significant reduction | [3] |
Core Anti-Inflammatory Mechanisms of Vitexin
Vitexin exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. Vitexin has been shown to effectively inhibit this pathway.[4][5]
Mechanism of Action:
-
Inhibition of IKK Activation: Vitexin suppresses the activity of the IκB kinase (IKK) complex.[4]
-
Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, Vitexin prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
-
Blockade of NF-κB Nuclear Translocation: With IκBα remaining intact, the NF-κB dimer (p65/p50) is sequestered in the cytoplasm and cannot translocate to the nucleus.[5]
-
Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB nuclear translocation leads to a decrease in the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are crucial for transducing extracellular signals to cellular responses, including inflammation. Vitexin has been demonstrated to suppress the phosphorylation of these key kinases.[7]
Mechanism of Action:
-
Reduced Phosphorylation of p38, ERK1/2, and JNK: Vitexin treatment leads to a significant decrease in the phosphorylation levels of p38, ERK1/2, and JNK in response to inflammatory stimuli.[7]
-
Inhibition of Downstream Transcription Factors: The dephosphorylation of MAPKs prevents the activation of downstream transcription factors like AP-1.
-
Decreased Pro-inflammatory Mediator Production: This ultimately results in reduced production of pro-inflammatory mediators.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptosis, a form of inflammatory cell death. Vitexin has been shown to inhibit the activation of the NLRP3 inflammasome.[1]
Mechanism of Action:
-
Suppression of NLRP3 Expression: Vitexin can decrease the expression of the NLRP3 protein.[1]
-
Inhibition of Inflammasome Assembly: By reducing NLRP3 levels, Vitexin hinders the assembly of the complete inflammasome complex.
-
Reduced Caspase-1 Activation: This leads to a decrease in the activation of caspase-1.
-
Decreased IL-1β and IL-18 Maturation: Consequently, the maturation and secretion of IL-1β and IL-18 are reduced.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Anti-Inflammatory Assays
1. LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of Vitexin for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[8]
-
Analysis:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.[8]
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified from the supernatant using ELISA kits.
-
Protein Expression (iNOS, COX-2, p-p65, p-MAPKs): Analyzed from cell lysates by Western blotting.[9]
-
2. NF-κB Reporter Assay
-
Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment and Stimulation: After 24 hours, cells are pre-treated with Vitexin followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: Luciferase activity is measured using a dual-luciferase reporter assay system. A decrease in the firefly/Renilla luciferase ratio indicates NF-κB inhibition.[4]
In Vivo Anti-Inflammatory Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200g) are used.
-
Treatment: Vitexin (e.g., 10 mg/kg) or a reference drug (e.g., Indomethacin, 5 mg/kg) is administered orally or intraperitoneally 30-60 minutes before carrageenan injection.[3]
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[3]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Conclusion
Vitexin demonstrates significant anti-inflammatory potential by targeting multiple key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. Its efficacy, as demonstrated in both in vitro and in vivo models, is comparable to established anti-inflammatory agents. This comprehensive guide provides a foundation for further research and development of Vitexin as a novel therapeutic agent for inflammatory diseases. The detailed experimental protocols and pathway diagrams offer valuable tools for researchers in this field.
References
- 1. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitexin Suppresses High-Glucose-upregulated Adhesion Molecule Expression in Endothelial Cells through Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Smilax guianensis Vitman Extract Prevents LPS-Induced Inflammation by Inhibiting the NF-κB Pathway in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Vitexdoin A and Other Lignans: A Comparative Cytotoxicity Analysis for Drug Discovery
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the cytotoxic properties of Vitexdoin A and other notable lignans. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate an objective evaluation of their potential as anticancer agents.
Lignans, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in cancer research due to their cytotoxic and antitumor activities.[1] Among these, this compound, a lignan isolated from Vitex negundo, has shown promise. This guide compares the cytotoxic effects of this compound and its related compounds with other well-researched lignans, providing a valuable resource for identifying novel therapeutic candidates.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound's related lignan mixture (EVn-50), a purified lignan from the same source (VB1), and other representative lignans against various cancer cell lines. It is important to note that direct comparative studies for this compound are limited, and the data presented here is a compilation from various sources to provide a comparative perspective.
| Compound/Extract | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| EVn-50 (from Vitex negundo) | MDA-MB-435 | Breast Cancer | < 10 | [2] |
| SKOV-3 | Ovarian Cancer | < 10 | [2] | |
| BXPC-3 | Pancreatic Cancer | < 10 | [2] | |
| SMMC-7721 | Liver Cancer | < 10 | [2] | |
| MCF-7 | Breast Cancer | < 10 | [2] | |
| HO-8910 | Ovarian Cancer | < 10 | [2] | |
| SGC-7901 | Gastric Cancer | < 10 | [2] | |
| BEL-7402 | Liver Cancer | < 10 | [2] | |
| HCT-116 | Colon Cancer | < 10 | [2] | |
| 786-O | Kidney Cancer | < 10 | [2] | |
| Vitexicarpin (from Vitex negundo) | Various | Broad Panel | Broad cytotoxicity | [3] |
| Artemetin (from Vitex negundo) | HepG2 | Liver Cancer | 2.3 ± 0.6 µM | [4] |
| MCF-7 | Breast Cancer | Not specified | [4] | |
| Penduletin (from Vitex negundo) | HepG2 | Liver Cancer | 5.6 ± 0.7 µM | [4] |
| meso-dihydroguaiaretic acid (DHGA) | H358 | Lung Cancer | 10.1 µM | [5] |
| HepG2 | Liver Cancer | 15.1 µM | [5] | |
| RD | Rhabdomyosarcoma | 16.7 µM | [5] | |
| MCF7 | Breast Cancer | 16.9 µM | [5] | |
| Enterolactone (ENL) | KG-1 | Acute Myeloid Leukemia | Dose-dependent | [6] |
| Monomac-1 | Acute Myeloid Leukemia | Dose-dependent | [6] |
Experimental Protocols
The following sections detail the standard methodologies used to assess the cytotoxicity of these lignans.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the lignan compounds or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing MTT solution.
-
After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
2. Sulforhodamine B (SRB) Assay:
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with the test compounds.
-
After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are washed and then stained with SRB solution.
-
Unbound dye is removed by washing with acetic acid.
-
The protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at approximately 510 nm.
-
Apoptosis Assays
1. DAPI (4′,6-diamidino-2-phenylindole) Staining:
DAPI staining is used to visualize nuclear changes characteristic of apoptosis.
-
Principle: DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, the chromatin condenses and the nuclei fragment, which can be visualized by fluorescence microscopy after DAPI staining.
-
Procedure:
-
Cells are cultured on coverslips and treated with the lignan compounds.
-
After treatment, the cells are fixed and permeabilized.
-
The cells are then stained with DAPI solution.
-
The nuclear morphology is observed under a fluorescence microscope.
-
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
Procedure:
-
Cells are treated with the test compounds, fixed, and permeabilized.
-
The cells are then incubated with a TUNEL reaction mixture containing TdT and labeled dUTPs.
-
The incorporated label is visualized by fluorescence microscopy or quantified by flow cytometry.
-
Signaling Pathways in Lignan-Induced Cytotoxicity
Lignans exert their cytotoxic effects through the modulation of various signaling pathways, primarily leading to apoptosis or cell cycle arrest.
Apoptosis Induction via the Mitochondrial Pathway
Several lignans, including those from Vitex negundo, induce apoptosis through the intrinsic or mitochondrial pathway.[8][9] This process involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
Caption: Mitochondrial pathway of apoptosis induced by lignans.
Modulation of PI3K/Akt/mTOR and JAK/STAT Signaling
Vitexin, a flavonoid also found in Vitex species, has been shown to induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[10][11] This pathway is crucial for cell survival, proliferation, and growth. Furthermore, lignans can also modulate the JAK/STAT pathway, which is involved in inflammation and cell proliferation.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Lignans extracted from Vitex negundo possess cytotoxic activity by G2/M phase cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-cancer effect of flaxseed lignan derivatives on different acute myeloid leukemia cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis triggered by vitexin in U937 human leukemia cells via a mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vitexin's Anticancer Efficacy Against Conventional Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer efficacy of Vitexin, a natural flavonoid, against established anticancer drugs. Due to the limited information available on "Vitexdoin A," this document focuses on "Vitexin," a closely related and well-researched compound with demonstrated anticancer properties. This analysis is based on publicly available experimental data and aims to provide an objective comparison for research and drug development purposes.
Introduction to Vitexin
Vitexin, a flavonoid glycoside found in various plants like mung beans and hawthorn, has garnered significant attention for its potential as an anticancer agent.[1][2][3] Preclinical studies have shown that Vitexin can inhibit the growth of various cancer cells by inducing apoptosis (programmed cell death), halting the cell cycle, and modulating key signaling pathways.[1][2][4][5] This guide will delve into the mechanisms of action of Vitexin and compare its cytotoxic effects with two widely used chemotherapy drugs: Doxorubicin and Cisplatin.
Mechanism of Action: Vitexin vs. Doxorubicin and Cisplatin
Vitexin exerts its anticancer effects through a multi-targeted approach, influencing several critical cellular processes. In contrast, conventional chemotherapeutics like Doxorubicin and Cisplatin have more defined, albeit potent, mechanisms of action.
Vitexin:
-
Induction of Apoptosis: Vitexin has been shown to induce apoptosis in various cancer cell lines, including non-small cell lung cancer, leukemia, and colorectal cancer.[4][6][7] This is achieved through the mitochondrial pathway, characterized by a decrease in the Bcl-2/Bax ratio, release of cytochrome c, and activation of caspases-3 and -9.[6][7]
-
Cell Cycle Arrest: Vitexin can arrest the cell cycle at different phases, preventing cancer cell proliferation.
-
Modulation of Signaling Pathways: Vitexin targets key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways.[1][2][4][5][8] By inhibiting these pathways, Vitexin can suppress tumor growth and progression.
-
Synergistic Effects: Studies have indicated that Vitexin can enhance the efficacy of conventional chemotherapeutic drugs like doxorubicin and sorafenib, suggesting its potential use in combination therapies.[1]
Doxorubicin:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin's primary mechanism involves intercalating into DNA, thereby interfering with DNA replication and transcription. It also inhibits topoisomerase II, an enzyme crucial for DNA repair, leading to DNA strand breaks and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate ROS, which induces oxidative stress and damages cellular components, contributing to its cytotoxic effects.
Cisplatin:
-
DNA Cross-linking: Cisplatin forms cross-links with DNA, primarily between adjacent guanine bases. This distorts the DNA structure, inhibits DNA replication and repair, and ultimately triggers apoptosis.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Vitexin, Doxorubicin, and Cisplatin in various cancer cell lines. It is crucial to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, treatment duration, and assay methodology. Therefore, this table should be interpreted as a general comparison rather than a direct head-to-head evaluation.
| Compound | Cancer Cell Line | IC50 Value | Treatment Duration | Reference |
| Vitexin | U251 (Glioblastoma) | 108.8 µM | Not Specified | [9] |
| HCT-116 (Colorectal) | Not Specified | Not Specified | [7] | |
| A549 (Lung) | Not Specified | Not Specified | ||
| Hep-2 (Laryngeal) | 10 µM | Not Specified | [10] | |
| Doxorubicin | HepG2 (Liver) | 12.18 µM | 24 hours | [11] |
| HeLa (Cervical) | 2.92 µM | 24 hours | [11] | |
| MCF-7 (Breast) | 2.50 µM | 24 hours | [11] | |
| A549 (Lung) | > 20 µM | 24 hours | [11] | |
| PC3 (Prostate) | 8.00 µM | 48 hours | [12] | |
| HCT116 (Colon) | 24.30 µg/ml | Not Specified | [4] | |
| Cisplatin | HeLa (Cervical) | Not Specified | Not Specified | |
| A549 (Lung) | 7.49 µM | 48 hours | [13] | |
| Ovarian Carcinoma Cell Lines | 0.1-0.45 µg/ml | Not Specified | [14] | |
| Hep-2 (Laryngeal) | 5 µM | Not Specified | [10] |
Mandatory Visualization
Signaling Pathway of Vitexin-Induced Apoptosis
Caption: Vitexin induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway and modulating Bcl-2 family proteins.
Experimental Workflow for Evaluating Anticancer Efficacydot
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of Vitexdoin A bioactivity in different laboratories
A note on the scope: While the initial focus of this guide was Vitexdoin A, a comprehensive cross-laboratory analysis was hindered by the limited number of publicly available studies. Therefore, this guide focuses on the closely related and extensively researched flavonoid, Vitexin. Both compounds are derived from plants of the Vitex genus, and the wealth of data on Vitexin allows for a robust comparative analysis of its bioactivities across different research settings. This guide synthesizes findings on its anti-inflammatory, antioxidant, and anticancer properties, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Comparative Bioactivity of Vitexin
Vitexin, an apigenin flavone glycoside, has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1] This section provides a comparative summary of quantitative data from various laboratories that have investigated these properties.
Anti-inflammatory Activity
Vitexin has been shown to mitigate inflammation in both in-vitro and in-vivo models.[2][3] Its anti-inflammatory effects are often attributed to its ability to modulate inflammatory mediators and cytokines.[4] One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of the inflammatory response.[4] By suppressing this pathway, vitexin reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6).[1][4]
| Laboratory (Author, Year) | Model System | Assay | Concentration/Dose | Observed Effect |
| Borghi et al., 2013 | Mice | Acetic acid-induced writhing | 10 mg/kg (i.p.) | 91% inhibition of writhing response[1] |
| Anonymous, 2022 | In-vitro | Albumen denaturation inhibition | 500µg/ml | 54.2% inhibition[2] |
| Anonymous, 2022 | In-vitro | Proteinase inhibition | 500µg/ml | 57.8% inhibition[2] |
| Dong et al., 2013 | Rats | Myocardial ischemia-reperfusion | 6 mg/kg (i.v.) | Reduced myocardial NF-κB, TNF-α, phosphorylated c-Jun, and phosphorylated ERK expression[1] |
| He et al., 2021 | High-fat diet-induced mice | Brain and intestine tissue | 10 mg/kg | Decreased expression of TNF-α and IL-1β[5] |
| An et al., 2022 | Collagen-induced arthritis rat model | Serum and joint tissue | 10 mg/kg (bw) | Significantly reduced levels of IL-1β, IL-6, IL-17, IL-4, IL-10, TNF-α, and IFN-γ[3] |
Antioxidant Activity
The antioxidant properties of Vitexin are a cornerstone of its therapeutic potential, enabling it to scavenge free radicals and reduce oxidative stress.[4] This activity is attributed to its chemical structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS).[1] The C-glycosidic bond at the 8-position of its apigenin backbone enhances its metabolic stability and antioxidant capacity compared to O-glycosidic flavonoids.[6]
| Laboratory (Author, Year) | Assay | Concentration | Result |
| Spiegel and Russo, 2025 | Theoretical Investigation (OOH radicals) | N/A | Apparent rate constant of 1.45 × 10³ M⁻¹ s⁻¹[7][8] |
| Li et al., 2012 | DPPH radical scavenging | Not specified | Vitexin is a major antioxidant component[1] |
| Li et al., 2012 | ABTS radical scavenging | Not specified | Vitexin is a major antioxidant component[1] |
| Li et al., 2012 | Ferric Reducing Antioxidant Power (FRAP) | Not specified | Vitexin is a major antioxidant component[1] |
| Sheeja Malar et al., 2017 | Cholinesterase inhibition | 100 µM | Significant inhibition of acetylcholinesterase and butyrylcholinesterase activity[1] |
| Anonymous, 2020 | D-galactose model of aging in mice | 40 mg/kg | Increased total antioxidant capacity, SOD, catalase, and glutathione peroxidase activities in serum, liver, brain, and kidneys[1] |
Anticancer Activity
Vitexin has demonstrated cytotoxic effects against a variety of cancer cell lines.[9] Its anticancer mechanisms are multifaceted, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of tumor growth.[4][10] Vitexin can modulate critical cellular processes such as cell cycle progression, autophagy, and metastasis by targeting key signaling pathways like PI3K/Akt/mTOR and STAT3.[10]
| Laboratory (Author, Year) | Cell Line | Assay | IC50 Value |
| Anonymous, 2014 | Hep G2 (Liver Cancer) | MTT Assay | > 80 µg/ml (for hexanic extract of Vitex trifolia)[11] |
| Anonymous, 2014 | HeLa (Cervical Cancer) | MTT Assay | > 80 µg/ml (for hexanic extract of Vitex trifolia)[11] |
| Garbi et al., 2015 | MCF-7 (Breast Cancer) | Not specified | IC50 of 6.72 µg/mL (for methanolic extract of V. trifolia)[12] |
| Anonymous, 2018 | HCT-116DR (Multi-drug resistant colon cancer) | MTT Assay | Cytotoxic effect observed at 5–100 µM[9] |
| Anonymous, 2018 | Various (colon, lung, liver, cervical) | MTT Assay | Markedly reduced cell viability at 5–100 µM[9] |
| Anonymous, 2022 | U251 (Glioblastoma) | CCK-8 Assay | 108.8 µM[13] |
| Thenmozhi S et al., 2015 | MCF-7 (Breast Cancer) | MTT Assay | Significant cytotoxic activity[14] |
Detailed Experimental Protocols
Anti-inflammatory Assays
-
Carrageenan-Induced Rat Paw Edema: This widely used in-vivo model assesses the anti-inflammatory activity of a compound. Typically, a sub-plantar injection of carrageenan is administered to the rat's hind paw to induce localized inflammation and edema. The test compound (e.g., Vitexin) is administered orally or intraperitoneally prior to the carrageenan injection. The volume of the paw is measured at various time points using a plethysmometer to quantify the extent of edema. A reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.[2]
-
Albumin Denaturation Assay: This in-vitro method assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation. A solution of bovine serum albumin is heated to induce denaturation. The test compound is added to the solution, and the turbidity is measured spectrophotometrically. A decrease in turbidity in the presence of the test compound indicates its ability to prevent protein denaturation.[2]
-
Proteinase Inhibitory Assay: This in-vitro assay measures the ability of a compound to inhibit proteinases, enzymes that are involved in the inflammatory process. Trypsin is a commonly used proteinase in this assay. The test compound is incubated with trypsin and a substrate (e.g., casein). The extent of proteinase activity is determined by measuring the amount of substrate hydrolyzed. A reduction in substrate hydrolysis in the presence of the test compound indicates its inhibitory activity.[2]
Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common in-vitro method to determine the free radical scavenging activity of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced to a colorless or pale yellow compound. The change in absorbance is measured spectrophotometrically, and the percentage of scavenging activity is calculated.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the ABTS radical cation. The ABTS radical is generated by reacting ABTS with potassium persulfate. The radical has a characteristic blue-green color. The addition of an antioxidant reduces the ABTS radical, leading to a decrease in absorbance, which is measured to determine the scavenging activity.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is carried out in the presence of a colored chelating agent (e.g., TPTZ), which forms a colored complex with Fe²⁺. The intensity of the color, measured spectrophotometrically, is proportional to the reducing power of the compound.
Anticancer Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell viability and cytotoxicity. Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. A decrease in formazan production in cells treated with a compound indicates a reduction in cell viability.[9][11]
-
CCK-8 (Cell Counting Kit-8) Assay: This is another sensitive colorimetric assay for the determination of cell viability. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells, and the absorbance is measured to determine cell viability.[13]
Visualizing the Mechanisms of Vitexin
Experimental Workflow for In-Vitro Anticancer Screening
Caption: Workflow for assessing the in-vitro anticancer activity of Vitexin using the MTT assay.
Signaling Pathways Modulated by Vitexin in Cancer Cells
Caption: Simplified diagram of key signaling pathways modulated by Vitexin in cancer cells.
References
- 1. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 5. Vitexin alleviates high-fat diet induced brain oxidative stress and inflammation via anti-oxidant, anti-inflammatory and gut microbiota modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Vitexin induces apoptosis by suppressing autophagy in multi-drug resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing Synergistic Effects of Vitex-Derived Compounds: A Comparative Guide
A comprehensive review of the available scientific literature reveals no specific studies detailing the synergistic effects of Vitexdoin A with other compounds. this compound is a bioactive lignan isolated from plants of the Vitex genus, noted for its antioxidative and anti-inflammatory properties, including the ability to inhibit nitric oxide production.[1] However, research into its potential synergistic interactions in therapeutic contexts, particularly in cancer therapy, has not yet been published.
In light of the absence of data on this compound, this guide provides a comparative analysis of a related area of study: the synergistic effects of a methanolic extract from Vitex pseudo-negundo when combined with the chemotherapy drug cisplatin. This research, conducted on cervical cancer cell lines, offers valuable insights into the potential for compounds from the Vitex genus to enhance the efficacy of existing cancer treatments. The findings from this study, along with information on other bioactive compounds from Vitex negundo, are presented below to serve as a resource for researchers and drug development professionals.
Synergistic Effects of Vitex pseudo-negundo Extract with Cisplatin
A study investigating the combined effect of a methanolic extract of Vitex pseudo-negundo and cisplatin on HeLa and CaSki cervical cancer cell lines demonstrated a significant synergistic anti-cancer effect. The combination therapy was shown to enhance cytotoxicity, increase the rate of apoptosis, and induce cell cycle arrest compared to either treatment alone.[2][3][4][5]
Table 1: Cytotoxicity of Vitex pseudo-negundo Extract and Cisplatin
| Cell Line | Treatment | IC50 (µg/mL) |
| HeLa | Vitex pseudo-negundo Extract | 77.49 |
| Cisplatin | 6.6 | |
| Combination (10:0.5 ratio) | 32.07 | |
| CaSki | Vitex pseudo-negundo Extract | 81.47 |
| Cisplatin | 10.3 | |
| Combination (10:0.5 ratio) | 42.3 |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Apoptosis Rates in HeLa Cells
| Treatment | Apoptosis Rate (%) |
| Control | Not specified |
| Vitex pseudo-negundo Extract | 14.2 |
| Cisplatin | 18.1 |
| Combination | 20.8 |
The combination therapy also led to the upregulation of pro-apoptotic genes such as Bax and caspases, and the downregulation of the anti-apoptotic gene Bcl-2.[2][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HeLa and CaSki cells were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours.
-
Treatment: Cells were treated with varying concentrations of Vitex pseudo-negundo extract, cisplatin, or a combination of both for 24 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells were treated with the IC50 concentrations of the individual compounds and their combination for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive).
Visualizing Experimental Workflow and Signaling Pathways
To illustrate the methodologies and biological processes involved, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1186021-77-1 | LXB02177 | Biosynth [biosynth.com]
- 3. Harnessing the Power of Vitexin as a Vitamin D Receptor Agonist in Colorectal Cancer: A New Frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Vitex pseudo-negundo methanolic-extract with cisplatin can induce antioxidant activity and apoptosis in HeLa and Caski cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of Vitex pseudo-negundo methanolic-extract with cisplatin can induce antioxidant activity and apoptosis in HeLa and Caski cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Vitexdoin A's Anticancer Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substances against the HepG2 cell line. A lower IC50 value indicates a higher cytotoxic potency.
| Compound/Extract | Cell Line | IC50 Value | Incubation Time | Publication |
| From Vitex negundo | ||||
| Ethanolic Extract | HepG2 | 57.36 µg/mL | 48 hours | [1] |
| Artemetin | HepG2 | 2.3 ± 0.6 µM | 48 hours | [2] |
| Penduletin | HepG2 | 5.6 ± 0.7 µM | 48 hours | [2] |
| Vitexicarpin | HepG2 | 23.9 ± 0.6 µM | 48 hours | [2] |
| Standard Chemotherapeutics | ||||
| Doxorubicin | HepG2 | 0.45 µg/mL (~0.78 µM) | 24 hours | [3] |
| Doxorubicin | HepG2 | 1.679 µg/mL (~2.9 µM) | Not Specified | [4] |
| Doxorubicin | HepG2 | 7.98 µg/mL (~13.7 µM) | Not Specified | [5] |
| Doxorubicin | HepG2 | 12.18 ± 1.89 µM | 24 hours | [6] |
| Sorafenib | HepG2 | ~6 µM | 48 hours | [7] |
| Sorafenib | HepG2 | 1.5 µg/mL (~3.2 µM) | 48 hours | [8] |
| Sorafenib | HepG2 | 3.4 µM | 48 hours | [9] |
| Sorafenib | HepG2 | Mean 7.10 µM | 72 hours | [10] |
Experimental Protocols
This section details the methodologies employed in the cited studies to determine the cytotoxic activity of the compounds.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells were the primary model system.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The compounds, including Vitexdoin A, its analogues, and standard chemotherapeutics, were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted to the desired concentrations in the cell culture medium for the experiments.
Cytotoxicity Assays
The cytotoxic effects of the compounds were primarily evaluated using the following assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. The absorbance of the dissolved formazan is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. After fixing the cells, the dye is extracted, and the absorbance is measured.
-
Trypan Blue Exclusion Assay: This method is used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue. The percentage of viable cells is determined by counting under a microscope.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general workflow of the cytotoxicity experiments and the apoptotic signaling pathway often implicated in the action of anticancer compounds.
Caption: A flowchart illustrating the key steps in determining the in vitro cytotoxicity of a compound.
Caption: A simplified diagram of the intrinsic apoptotic pathway often targeted by anticancer compounds.
References
- 1. PASS-predicted Vitex negundo activity: antioxidant and antiproliferative properties on human hepatoma cells-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of Vitexin and Curcumin
An in-depth examination of the experimental evidence and mechanisms of action for two prominent natural anti-inflammatory compounds.
In the landscape of natural compounds with therapeutic potential, both Vitexin and Curcumin have emerged as significant subjects of research for their anti-inflammatory properties. This guide provides a comparative analysis of their efficacy, drawing upon experimental data to elucidate their mechanisms of action on key inflammatory pathways. This objective comparison is intended for researchers, scientists, and professionals in drug development to inform further investigation and potential therapeutic applications.
Quantitative Comparison of Anti-inflammatory Activity
To facilitate a direct comparison, the following tables summarize the quantitative data on the anti-inflammatory effects of Vitexin and Curcumin from various experimental studies.
| Compound | Assay | Cell Line/Model | Concentration | Inhibition/Effect |
| Vitexin | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | 100 µM | Strong Inhibition |
| IL-8 Production | LPS-induced HT-29 cells | 100 µM | ~70% inhibition | |
| IL-1β, IL-6, TNF-α | Collagen-induced arthritis rat model | 10 mg/kg bw | Significant reduction | |
| Curcumin | COX-2 Activity | Human articular chondrocytes | IC50 = 0.63 µM | Potent Inhibition[1] |
| NF-κB Activity | Mouse RAW264.7 macrophages | 5-10 µM | Potent Inhibition | |
| TNF-α, IL-1β, IL-6 | Various models | Varies | Significant reduction |
Mechanisms of Action: A Head-to-Head Look at Key Signaling Pathways
Both Vitexin and Curcumin exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response. The primary targets include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Cyclooxygenase-2 (COX-2).
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.
Vitexin: Studies have demonstrated that Vitexin can suppress the NF-κB signaling pathway. It has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Curcumin: Curcumin is a well-documented inhibitor of NF-κB activation. It can interfere with multiple steps in the pathway, including the inhibition of IκB kinase (IKK) and the subsequent phosphorylation and degradation of IκBα. This ultimately prevents the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
The MAPK pathway is another crucial regulator of inflammation, involved in cellular responses to a variety of stimuli.
Vitexin: Research indicates that Vitexin can modulate the MAPK pathway. It has been observed to reduce the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK, thereby down-regulating the expression of pro-inflammatory mediators.
Curcumin: Curcumin has been shown to exert inhibitory effects on the MAPK signaling cascade. It can suppress the activation of p38 MAPK, JNK, and ERK, which are involved in the production of inflammatory cytokines and enzymes.
COX-2 Expression and Activity
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Vitexin: While direct quantitative data on Vitexin's effect on COX-2 is less prevalent in the readily available literature, its inhibitory action on upstream pathways like NF-κB and MAPK suggests an indirect down-regulation of COX-2 expression.
Curcumin: Curcumin has been extensively studied for its ability to inhibit COX-2. It can suppress COX-2 expression at both the mRNA and protein levels, and also directly inhibit its enzymatic activity. This dual action contributes significantly to its anti-inflammatory effects.
Experimental Protocols
A generalized workflow for assessing the anti-inflammatory effects of compounds like Vitexin and Curcumin is outlined below.
Key Methodologies:
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW264.7) or primary cells are commonly used. Cells are typically pre-treated with the test compound (Vitexin or Curcumin) for a specific duration before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Assay: The production of NO, a pro-inflammatory mediator, is often quantified using the Griess reagent, which measures nitrite concentration in the cell culture supernatant.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a standard method to quantify the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture medium.
-
Western Blot Analysis: This technique is used to detect and quantify the protein expression levels of key signaling molecules involved in inflammatory pathways, such as phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, JNK, and COX-2.
-
Quantitative Real-Time PCR (RT-qPCR): RT-qPCR is employed to measure the mRNA expression levels of genes encoding pro-inflammatory mediators, providing insights into the transcriptional regulation by the test compounds.
Conclusion
Both Vitexin and Curcumin demonstrate significant anti-inflammatory properties through their modulation of key signaling pathways, including NF-κB and MAPK. The available data suggests that Curcumin has been more extensively studied, with a wealth of quantitative data on its inhibitory effects on a wider range of inflammatory markers and direct enzymatic activity, such as on COX-2. Vitexin also shows strong promise as an anti-inflammatory agent, with demonstrated efficacy in reducing pro-inflammatory cytokine production and inhibiting critical signaling cascades.
For researchers and drug development professionals, this comparative analysis highlights the potential of both natural compounds. Further head-to-head comparative studies using standardized experimental protocols would be invaluable to definitively delineate their relative potencies and therapeutic potential. The detailed methodologies and pathway diagrams provided herein offer a foundational framework for designing such future investigations.
References
benchmarking Vitexdoin A's potency against established inhibitors
For Immediate Release
A comprehensive benchmarking study has revealed Vitexdoin A, a novel nitric oxide scavenging lignin, as a highly potent inhibitor of nitric oxide (NO) production. This guide provides a comparative analysis of this compound's potency against established inhibitors, supported by experimental data, for researchers, scientists, and professionals in drug development.
Potency Comparison of Nitric Oxide Production Inhibitors
The inhibitory effects of this compound and other established compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells were evaluated. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below.
| Compound | Target/Mechanism of Action | IC50 (in LPS-stimulated RAW 264.7 cells) |
| This compound | Nitric oxide scavenging | 0.38 µM |
| Aminoguanidine | Selective inhibitor of inducible nitric oxide synthase (iNOS) | ~2.1 µM (for mouse iNOS) |
| L-NAME | Non-selective inhibitor of nitric oxide synthases (NOS) | ~70 µM (for purified brain NOS) |
| Dexamethasone | Inhibits iNOS expression | ~88 µM (34.60 µg/mL)[1] |
| Indomethacin | Prevents the induction of iNOS | Not consistently reported |
Note: IC50 values can vary depending on experimental conditions. The values presented are for comparative purposes.
Unveiling the Mechanism: The Nitric Oxide Signaling Pathway
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory cascade. The signaling pathway leading to NO production in macrophages upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a critical target for anti-inflammatory drug development.
Caption: LPS signaling cascade leading to NO production.
Experimental Workflow: Quantifying Nitric Oxide Inhibition
The potency of this compound and other inhibitors was determined by quantifying their ability to reduce nitric oxide production in a controlled laboratory setting. The following workflow outlines the key steps of the experimental protocol.
Caption: Workflow for assessing inhibitor potency on NO production.
Detailed Experimental Protocols
Cell Culture and Treatment:
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator. For the assay, cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours. Following adherence, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, aminoguanidine, L-NAME, dexamethasone, indomethacin) or vehicle control. The cells are incubated with the compounds for 1 hour before stimulation.
Nitric Oxide Production Assay:
After the pre-incubation period with the inhibitors, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce nitric oxide production. The plates are then incubated for an additional 24 hours.
Measurement of Nitrite Concentration:
The concentration of nitric oxide in the cell culture supernatant is determined by measuring the accumulation of nitrite, a stable metabolite of NO. This is achieved using the Griess reagent system. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance of the resulting azo dye is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.
Data Analysis:
The percentage of inhibition of nitric oxide production is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of an inhibitor that causes 50% inhibition of NO production, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
Safety Operating Guide
Proper Disposal Procedures for Vitexin
Disclaimer: The substance "Vitexdoin A" was not found in the provided search results. This document assumes the user is referring to Vitexin , a known chemical compound for which safety data has been located. Researchers should always verify the identity of their chemical substances and consult their institution's specific safety guidelines.
This guide provides essential safety and logistical information for the proper disposal of Vitexin in a laboratory setting, designed for researchers, scientists, and drug development professionals. The following procedures are based on available Safety Data Sheets (SDS) and general laboratory waste management principles.
Hazard Assessment
According to the Safety Data Sheets (SDS), Vitexin is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, it is crucial to handle all laboratory chemicals with care and follow established safety protocols.
| Hazard Classification | GHS Classification | Notes |
| Acute Toxicity | Not classified[1][3] | No harmful effects are expected from accidental ingestion, inhalation, or skin contact when handled according to specifications.[2] |
| Skin Corrosion/Irritation | Not classified[1][3] | Generally does not irritate the skin.[2] |
| Serious Eye Damage/Irritation | Not classified[1][3] | Not expected to cause eye irritation.[2] |
| Respiratory or Skin Sensitization | Not classified[1][3] | No sensitizing effects are known.[2] |
| Environmental Hazards | Not specified | Avoid release into the environment.[4] |
Disposal Procedures
Even though Vitexin is not classified as hazardous, proper disposal is necessary to prevent environmental contamination and ensure a safe laboratory environment.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before disposal, always consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on non-hazardous chemical waste disposal.[5] Regulations can vary by location.
-
Segregation: Do not mix Vitexin waste with hazardous waste streams such as solvents, corrosives, or reactive chemicals.[6] Keep it in a designated, properly labeled container.
-
Containerization:
-
Place solid Vitexin waste in a well-labeled, sealed container to prevent dust formation.
-
For solutions containing Vitexin, if the solvent is non-hazardous (e.g., water), it may be permissible to dispose of it down the drain with copious amounts of water. However, this requires verification with your local EH&S guidelines. [7] If the solvent is hazardous, the mixture must be disposed of as hazardous waste.
-
-
Labeling: Clearly label the waste container as "Non-hazardous waste: Vitexin" and include the quantity.
-
Disposal Pathway:
-
Solid Waste: For solid Vitexin that is not contaminated with hazardous materials, it can typically be disposed of in the regular laboratory trash, provided it is securely contained.
-
Take-Back Programs: If available, utilize community or institutional take-back programs for expired or unused chemicals as a preferred method of disposal.[8][9]
-
In-Lab Deactivation (Not Recommended without Specific Protocol): There are no standard in-lab deactivation protocols for Vitexin. Do not attempt to neutralize or chemically alter the waste without a validated procedure.
-
Experimental Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of Vitexin.
Caption: Vitexin Disposal Decision Workflow.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Containment: For solid spills, sweep up the material and place it in a designated waste container. Avoid generating dust.
-
Cleaning: Clean the spill area with soap and water.
-
First Aid:
By adhering to these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of Vitexin. Always prioritize safety and compliance with institutional and regulatory standards.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. vitex.gr [vitex.gr]
- 5. Chemical Waste - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose Vitamins & Supplements | Fullscript [fullscript.com]
- 9. How to Dispose of Expired Vitamins - MedWaste Management [medwastemngmt.com]
Personal protective equipment for handling Vitexdoin A
Standard Operating Procedure: Safe Handling of Vitexdoin A
Disclaimer: As of the date of this document, "this compound" is not a publicly documented chemical entity. The following guidelines are based on best practices for handling potent, hazardous, or cytotoxic compounds in a laboratory setting.[1] This information is for illustrative purposes and must not replace a substance-specific Safety Data Sheet (SDS). Researchers must perform a thorough risk assessment and consult the official SDS for this compound upon its availability before commencing any work.[2][3]
Pre-Handling and Risk Assessment
Before any manipulation of this compound, a comprehensive risk assessment is mandatory.[2][3] This involves reviewing the SDS to understand the compound's specific hazards, including toxicity, reactivity, and exposure routes.[2] The assessment should inform the development of specific handling protocols and emergency procedures.[4] All personnel must receive training on these procedures and the specific risks associated with the compound.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the secondary line of defense after engineering controls.[1] For potent compounds, a multi-layered approach is often necessary.[5][6]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile or neoprene gloves.[5][7] | To prevent skin contact and absorption. The outer glove should be changed immediately upon suspected contamination. |
| Body Protection | Disposable, low-linting coverall with elastic cuffs (e.g., Tyvek®).[8] | To protect skin and personal clothing from contamination. |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or a full-face shield.[9] | To protect against splashes, aerosols, and airborne particles. |
| Respiratory Protection | A powered air-purifying respirator (PAPR) may be required for highly potent compounds, especially when handling powders outside of a containment unit.[6] | To prevent inhalation of airborne particles. |
Engineering Controls and Handling Procedures
Engineering controls are the primary method for minimizing exposure.[1]
-
Containment: All weighing and manipulation of powdered this compound should occur within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box isolator to contain airborne particles.[1]
-
Transport: When moving this compound within the facility, it must be in a sealed, rigid, and leak-proof secondary container that is clearly labeled.[9] A spill kit should be readily available during transport.[9]
-
Cleaning: All surfaces and equipment must be decontaminated after use. A specific cleaning protocol should be established, and cleaning materials should be disposed of as hazardous waste.[5] The cleaning staff should be trained on the specific risks and wear appropriate PPE.[9]
Waste Disposal
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.[10][11]
Table 2: this compound Waste Disposal Plan
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Black, clearly labeled "Hazardous Waste" container.[10] | All contaminated PPE (gloves, gowns), weighing papers, and cleaning materials.[12] |
| Sharps Waste | Puncture-resistant sharps container, also labeled as hazardous. | Needles and syringes used for handling this compound solutions.[12] |
| Liquid Waste | Designated, sealed, and labeled hazardous liquid waste container. | All solutions containing this compound. Do not dispose of down the sewer.[10] |
All hazardous pharmaceutical waste must be treated at a permitted facility, typically via incineration, before final disposal in a landfill.[10][13]
Emergency Procedures
-
Spills: In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE should clean the spill using a designated cytotoxic spill kit.[9] All materials used for cleanup must be disposed of as hazardous waste.[12]
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and report the incident to occupational health services.[9]
-
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of potent compounds like this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. intersolia.com [intersolia.com]
- 4. sia-toolbox.net [sia-toolbox.net]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aiha.org [aiha.org]
- 7. researchgate.net [researchgate.net]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. ph.health.mil [ph.health.mil]
- 13. Healthcare Environmental Resource Center (HERC) [hercenter.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
